molecular formula C8H7FN2 B1288926 4-(Aminomethyl)-3-fluorobenzonitrile CAS No. 701264-00-8

4-(Aminomethyl)-3-fluorobenzonitrile

Cat. No.: B1288926
CAS No.: 701264-00-8
M. Wt: 150.15 g/mol
InChI Key: YOPZVUBFUQTUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-3-fluorobenzonitrile is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Aminomethyl)-3-fluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Aminomethyl)-3-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)-3-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPZVUBFUQTUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289348
Record name 4-(Aminomethyl)-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701264-00-8
Record name 4-(Aminomethyl)-3-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701264-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-3-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Blueprint: A Technical Guide to 4-(Aminomethyl)-3-fluorobenzonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide on 4-(Aminomethyl)-3-fluorobenzonitrile (CAS No. 701264-00-8), a pivotal building block in contemporary medicinal chemistry, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of its chemical properties, a detailed synthetic pathway, and its strategic application in the synthesis of complex pharmaceutical agents.

Core Compound Profile

4-(Aminomethyl)-3-fluorobenzonitrile is a strategically functionalized aromatic compound, integrating a reactive aminomethyl group, a nitrile moiety, and a fluorine atom on a benzene ring. This unique combination of features makes it a highly valuable intermediate in the synthesis of targeted therapeutics.

PropertyValueSource
CAS Number 701264-00-8[1]
Molecular Formula C₈H₇FN₂[1]
Molecular Weight 150.15 g/mol [1]
Topological Polar Surface Area (TPSA) 49.81 Ų[1]
logP 1.15608[1]
Storage Conditions 4°C, protect from light[1]

Strategic Synthesis and Mechanistic Rationale

The synthesis of 4-(Aminomethyl)-3-fluorobenzonitrile is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most plausible and industrially scalable approach commences with 3-fluoro-4-methylbenzonitrile.

Visualizing the Synthetic Pathway

G A 3-Fluoro-4-methylbenzonitrile B 4-(Bromomethyl)-3-fluorobenzonitrile A->B Radical Bromination (NBS, AIBN) C 4-(Aminomethyl)-3-fluorobenzonitrile (CAS: 701264-00-8) B->C Nucleophilic Substitution (e.g., Gabriel Synthesis or direct amination)

Caption: Synthetic route to 4-(Aminomethyl)-3-fluorobenzonitrile.

Step 1: Radical Bromination of 3-Fluoro-4-methylbenzonitrile

The initial step involves the selective bromination of the benzylic methyl group of 3-fluoro-4-methylbenzonitrile. This is a classic free radical substitution reaction.

  • Rationale for Reagent Selection:

    • N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for allylic and benzylic positions as it provides a low, constant concentration of bromine, minimizing side reactions such as aromatic bromination.

    • Azobisisobutyronitrile (AIBN): AIBN is a common radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction.

    • Solvent: An inert solvent like carbon tetrachloride (CCl₄) or acetonitrile is typically used.

  • Experimental Protocol:

    • To a solution of 3-fluoro-4-methylbenzonitrile (1 equivalent) in dry CCl₄, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

    • Reflux the reaction mixture under an inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure. The crude 4-(bromomethyl)-3-fluorobenzonitrile can be purified by recrystallization or column chromatography.[2]

Step 2: Conversion to 4-(Aminomethyl)-3-fluorobenzonitrile

The benzylic bromide is a versatile intermediate that can be converted to the corresponding primary amine through several methods. The Gabriel synthesis is a robust and widely used method to avoid the formation of over-alkylated byproducts.

  • Rationale for the Gabriel Synthesis: This method utilizes potassium phthalimide to introduce a protected nitrogen functionality. The phthalimide group acts as a surrogate for the -NH₂ group and is cleanly removed in a subsequent step.

  • Experimental Protocol (Gabriel Synthesis):

    • Phthalimide Alkylation: Dissolve 4-(bromomethyl)-3-fluorobenzonitrile (1 equivalent) and potassium phthalimide (1.1 equivalents) in a polar aprotic solvent such as DMF. Heat the mixture at 80-100 °C for 2-4 hours.

    • Work-up: After cooling, pour the reaction mixture into water to precipitate the N-(4-cyano-2-fluorobenzyl)phthalimide. Filter and wash the solid with water.

    • Deprotection: Resuspend the phthalimide derivative in ethanol and add hydrazine hydrate (2-3 equivalents). Reflux the mixture for 2-4 hours.

    • Isolation: After cooling, the phthalhydrazide byproduct precipitates. Filter off the solid. The filtrate, containing the desired product, can be concentrated. Acid-base extraction is then employed to purify the amine.

Reactivity and Role in Drug Design

The chemical architecture of 4-(Aminomethyl)-3-fluorobenzonitrile offers three key points of reactivity for medicinal chemists:

  • The Aminomethyl Group: This primary amine is a key nucleophile, readily participating in amide bond formation, reductive amination, and the synthesis of various heterocyclic systems.

  • The Nitrile Group: The cyano group can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[3] Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.[3]

  • The Fluorine Atom: The introduction of fluorine can significantly modulate the physicochemical properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to the target protein.[4]

Application in Kinase Inhibitor Synthesis

A notable application of this building block is in the synthesis of bicyclic quinazolinone derivatives, a scaffold found in numerous kinase inhibitors.[5] The aminomethyl group of 4-(Aminomethyl)-3-fluorobenzonitrile can be used to introduce a key side chain that interacts with the target kinase.

G A Quinazolinone Core (with an electrophilic site) C Bicyclic Quinazolinone Derivative (Potential Kinase Inhibitor) A->C B 4-(Aminomethyl)-3-fluorobenzonitrile B->C Nucleophilic Attack (from the aminomethyl group)

Caption: Role of 4-(Aminomethyl)-3-fluorobenzonitrile in synthesizing quinazolinone derivatives.

Spectroscopic Characterization (Predicted)

TechniquePredicted Key Features
¹H NMR - A singlet for the benzylic protons (-CH₂-) around 3.8-4.0 ppm. - A broad singlet for the amine protons (-NH₂) that is D₂O exchangeable. - A complex multiplet pattern for the three aromatic protons in the range of 7.2-7.8 ppm, showing characteristic splitting due to fluorine-proton coupling.
¹³C NMR - A signal for the benzylic carbon around 45 ppm. - A signal for the nitrile carbon around 118 ppm. - Aromatic carbon signals between 110-165 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.
FTIR (cm⁻¹) - N-H stretching of the primary amine around 3300-3400 cm⁻¹. - C≡N stretching of the nitrile group around 2220-2230 cm⁻¹. - C-F stretching around 1200-1300 cm⁻¹. - Aromatic C-H and C=C stretching in their characteristic regions.
Mass Spec. - A molecular ion peak (M⁺) at m/z = 150.15.

Safety and Handling

4-(Aminomethyl)-3-fluorobenzonitrile should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1]

  • GHS Hazard Statements: H302, H315, H319, H335

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338

Conclusion

4-(Aminomethyl)-3-fluorobenzonitrile is a strategically designed building block that offers medicinal chemists a versatile platform for the synthesis of complex and potent drug candidates. Its trifunctional nature allows for diverse chemical transformations, making it a valuable asset in the pursuit of novel therapeutics. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is crucial for its effective utilization in drug discovery programs.

References

  • High-Purity 4-(Bromomethyl)-3-fluorobenzonitrile: Your Key to Advanced Synthesis. (2026, January 24). [Link]

  • PubChem. 4-Fluorobenzonitrile. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • ResearchGate. Research on the synthesis of 4-fluorobenzonitrile. [Link]

  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • MDPI. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. [Link]

  • Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]

  • NIST. Benzonitrile, 4-amino-. [Link]

  • NIST. (4-Aminobenzoyl)acetonitrile. [Link]

  • Google Patents.
  • NIST. Benzonitrile, 4-fluoro-. [Link]

  • PubChem. 4-Amino-3-fluorobenzonitrile. [Link]

  • Google Patents.

Sources

A Technical Guide to 4-(Aminomethyl)-3-fluorobenzonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(aminomethyl)-3-fluorobenzonitrile, a critical building block for researchers and professionals in drug development. We will delve into its fundamental physicochemical properties, explore a representative synthetic pathway with detailed experimental protocol, and discuss its strategic importance in medicinal chemistry. The unique combination of a reactive aminomethyl group, a versatile nitrile moiety, and a strategically placed fluorine atom makes this compound a valuable scaffold for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document serves as a key resource, blending established data with practical, field-proven insights to support advanced research and development endeavors.

Core Chemical Identity and Physicochemical Properties

4-(Aminomethyl)-3-fluorobenzonitrile is a substituted aromatic compound distinguished by three key functional groups: a cyano group (-C≡N), an aminomethyl group (-CH₂NH₂), and a fluorine atom (-F) attached to the benzene ring. These features make it a versatile intermediate in organic synthesis.

The fundamental properties of this compound are summarized below, providing essential data for experimental design and execution.

PropertyValueSource(s)
Molecular Formula C₈H₇FN₂[1][2]
Molecular Weight 150.15 g/mol [1][2]
CAS Number 701264-00-8[1][2]
SMILES N#CC1=CC=C(CN)C(F)=C1[1][2]
Typical Purity ≥95%[1]
Recommended Storage 2-8°C, under inert atmosphere, protected from light[1][2]
Topological Polar Surface Area (TPSA) 49.81 Ų[1]
LogP 1.15608[1]

The Strategic Role of Fluorine in Modern Drug Discovery

The inclusion of a fluorine atom in 4-(aminomethyl)-3-fluorobenzonitrile is not incidental; it is a deliberate design choice rooted in established medicinal chemistry principles. Fluorine has become a cornerstone of drug design due to its unique ability to modulate a molecule's properties in beneficial ways.[3]

Causality Behind Fluorine's Utility:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[3]

  • Modulation of Physicochemical Properties: Fluorine is highly electronegative yet minimally larger than hydrogen. This allows it to alter a molecule's pKa, dipole moment, and lipophilicity without significantly increasing its size. Such fine-tuning is crucial for optimizing cell permeability and tissue distribution.[3][4]

  • Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, enhancing binding affinity and selectivity.[3]

The presence of fluorine in this building block allows medicinal chemists to introduce these advantages early in the synthetic process, making it a highly sought-after intermediate for developing novel therapeutics across various fields, including oncology, neurology, and infectious diseases.[3]

Synthesis and Mechanistic Considerations

A common and efficient pathway to synthesize 4-(aminomethyl)-3-fluorobenzonitrile involves the nucleophilic substitution of its brominated precursor, 4-(bromomethyl)-3-fluorobenzonitrile. This precursor is a well-established intermediate for creating pharmaceutical ingredients.[5] The reaction leverages the high reactivity of the benzylic bromide with an amine source.

Representative Synthetic Workflow

G reactant 4-(Bromomethyl)-3-fluorobenzonitrile product 4-(Aminomethyl)-3-fluorobenzonitrile reactant->product Nucleophilic Substitution (SN2 Mechanism) reagent Ammonia (in Methanol) reagent->product G cluster_amine Amine Reactions cluster_nitrile Nitrile Reactions scaffold 4-(Aminomethyl)-3-fluorobenzonitrile amide Amide Formation scaffold->amide R-COOH sulfonamide Sulfonamide Synthesis scaffold->sulfonamide R-SO2Cl urea Urea/Thiourea Formation scaffold->urea R-NCO acid Hydrolysis to Carboxylic Acid scaffold->acid H3O+ tetrazole Cycloaddition to Tetrazole scaffold->tetrazole NaN3 amine2 Reduction to Amine scaffold->amine2 H2/Catalyst

Sources

The Definitive Guide to the Structural Elucidation of 4-(Aminomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural characterization of novel molecular entities is paramount. This guide provides an in-depth, technical walkthrough of the structure elucidation of 4-(Aminomethyl)-3-fluorobenzonitrile, a substituted aromatic compound with potential applications as a versatile building block in the synthesis of pharmaceuticals and other functional materials. As a Senior Application Scientist, my objective is to not only present the analytical data but to instill a deep understanding of the strategic and causal choices behind each step of the elucidation process. This document is designed to be a self-validating system of protocols and interpretations, grounded in authoritative scientific principles.

Introduction

4-(Aminomethyl)-3-fluorobenzonitrile (C₈H₇FN₂) is a small organic molecule featuring a benzonitrile core substituted with an aminomethyl group and a fluorine atom.[1][2] The relative positions of these functional groups are critical to its chemical reactivity and its utility in synthetic applications. An unambiguous confirmation of its structure is the foundational step for any further research and development. This guide will systematically employ a multi-technique spectroscopic approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to build an unassailable structural proof.

Mass Spectrometry: The First Glimpse at the Molecular Formula

The initial step in the analysis of an unknown compound is to determine its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the tool of choice for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation : An Agilent 6545XT AdvanceBio LC/Q-TOF or a similar high-resolution mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is chosen due to the presence of the basic aminomethyl group, which is readily protonated.

  • Sample Preparation : A dilute solution of 4-(Aminomethyl)-3-fluorobenzonitrile is prepared in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

  • Data Acquisition : The instrument is calibrated, and the sample is introduced via direct infusion or through a liquid chromatography system. Data is acquired over a mass range that comfortably includes the expected molecular weight.

Expected Data and Interpretation

The molecular formula of 4-(Aminomethyl)-3-fluorobenzonitrile is C₈H₇FN₂.[1] The expected monoisotopic mass for the protonated molecule [M+H]⁺ is 151.0666 g/mol . The HRMS spectrum should exhibit a prominent peak at or very near this m/z value.

The Nitrogen Rule : A key principle in mass spectrometry, the nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3] In this case, with two nitrogen atoms, the nominal molecular weight is 150, which is an even number, consistent with the rule.

Fragmentation Analysis : While ESI is a soft ionization technique, some fragmentation can be induced. The primary fragmentation pathway for aminomethyl compounds often involves the cleavage of the C-C bond alpha to the nitrogen atom.[3] This would result in the loss of the aminomethyl group as a neutral radical, though this is less common in ESI. A more likely fragmentation in tandem MS (MS/MS) would be the loss of ammonia (NH₃) from the protonated molecular ion.

Ion m/z (Expected) Identity
[M+H]⁺151.0666Protonated molecular ion
[M+Na]⁺173.0485Sodium adduct

This table summarizes the expected major ions in the ESI-HRMS spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides invaluable information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrumentation : A Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with a diamond ATR accessory.

  • Sample Preparation : A small amount of the solid 4-(Aminomethyl)-3-fluorobenzonitrile is placed directly on the ATR crystal.

  • Data Acquisition : A background spectrum of the clean ATR crystal is recorded, followed by the sample spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum of 4-(Aminomethyl)-3-fluorobenzonitrile is expected to show characteristic absorption bands for the amine N-H bonds, the nitrile C≡N triple bond, and the aromatic C-H and C=C bonds.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode Significance
Primary Amine (N-H)3400-3250 (two bands)Asymmetric and symmetric stretchingConfirms the presence of a primary amine (-NH₂) group.[4]
Nitrile (C≡N)2240-2220StretchingA sharp, intense peak indicating the nitrile functional group conjugated with an aromatic ring.[5]
Aromatic C-H3100-3000StretchingConfirms the presence of an aromatic ring.
Aromatic C=C1600-1450StretchingFurther evidence of the benzene ring.
C-F1250-1000StretchingIndicates the presence of a carbon-fluorine bond.

This table outlines the key expected IR absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[6] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will be employed.

Experimental Protocol: NMR Spectroscopy
  • Instrumentation : A Bruker Avance 400 MHz spectrometer or higher field instrument.

  • Sample Preparation : Approximately 5-10 mg of 4-(Aminomethyl)-3-fluorobenzonitrile is dissolved in 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments :

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer)

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, their integration (relative numbers), and their coupling to neighboring protons.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Proton Predicted Chemical Shift (ppm) Multiplicity Integration J-Coupling (Hz) Assignment Rationale
H-5~7.5d1HJ(H-5, H-6) ≈ 8.0Ortho to the electron-withdrawing nitrile group, deshielded.
H-6~7.4t1HJ(H-6, H-5) ≈ 8.0, J(H-6, H-2) ≈ 1.5Triplet due to coupling with H-5 and H-2.
H-2~7.3d1HJ(H-2, H-6) ≈ 1.5Coupled to H-6.
-CH₂-~3.9s2HSinglet as there are no adjacent protons.
-NH₂~1.6br s2HBroad singlet due to exchange with trace water and quadrupole broadening from nitrogen.

This table presents the predicted ¹H NMR data.

¹³C NMR and DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the number and types of carbon atoms. The DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Carbon Predicted Chemical Shift (ppm) DEPT-135 Assignment Rationale
C-3 (C-F)~160 (d, ¹J(C-F) ≈ 250 Hz)CLarge one-bond coupling with fluorine.
Aromatic CHs115-135CHThree distinct aromatic CH carbons.
C-CN~118CQuaternary carbon of the nitrile group.
C-1~110CQuaternary carbon attached to the nitrile.
C-4~140CQuaternary carbon attached to the aminomethyl group.
-CH₂-~40CH₂Methylene carbon.

This table presents the predicted ¹³C NMR data.

2D NMR: Assembling the Pieces

2D NMR experiments are crucial for unambiguously connecting the different parts of the molecule.

  • COSY : This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). We expect to see correlations between the aromatic protons H-5, H-6, and H-2, confirming their connectivity in the ring.

  • HSQC : This experiment correlates directly bonded protons and carbons.[7] It will definitively link each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.9 ppm will correlate with the carbon signal at ~40 ppm.

  • HMBC : This experiment reveals long-range correlations (2-3 bonds) between protons and carbons.[7] This is the key experiment for establishing the overall connectivity of the molecule. Key expected correlations include:

    • The methylene protons (~3.9 ppm) to the aromatic carbons C-3, C-4, and C-5.

    • The aromatic protons to the nitrile carbon (~118 ppm) and other aromatic carbons.

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, integrating data from all spectroscopic techniques.

structure_elucidation cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy cluster_Final Structure Confirmation MS HRMS Analysis MolFormula Molecular Formula (C₈H₇FN₂) MS->MolFormula Determine FinalStructure 4-(Aminomethyl)-3-fluorobenzonitrile MolFormula->FinalStructure IR FT-IR Analysis FuncGroups Functional Groups (-NH₂, -C≡N, Ar, C-F) IR->FuncGroups Identify FuncGroups->FinalStructure NMR_1D 1D NMR (¹H, ¹³C, DEPT) ProtonEnv Proton Environments & Connectivity NMR_1D->ProtonEnv CarbonSkel Carbon Skeleton & Types NMR_1D->CarbonSkel NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity Final Connectivity & Isomer Confirmation NMR_2D->Connectivity ProtonEnv->NMR_2D CarbonSkel->NMR_2D Connectivity->FinalStructure

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(Aminomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(aminomethyl)-3-fluorobenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the spectral features of this molecule, grounded in fundamental NMR principles and extensive literature review. Our approach emphasizes the causal relationships between molecular structure and spectral output, ensuring a robust and self-validating interpretation.

Introduction

4-(Aminomethyl)-3-fluorobenzonitrile is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its structure incorporates several key functional groups—a nitrile, a fluorine atom, and an aminomethyl group—each imparting distinct electronic effects that influence the magnetic environments of the constituent protons and carbons. A thorough understanding of its NMR spectra is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. In the absence of a publicly available experimental spectrum, this guide presents a detailed prediction and interpretation based on established substituent effects and coupling constant data from analogous structures.

Molecular Structure and Predicted NMR Data

The structure of 4-(aminomethyl)-3-fluorobenzonitrile with IUPAC numbering is presented below. This numbering will be used for the assignment of the predicted NMR signals.

Caption: Molecular structure of 4-(aminomethyl)-3-fluorobenzonitrile with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data are summarized in the table below. The chemical shifts (δ) are estimated based on the additive effects of the substituents on a benzene ring.[1] The nitrile group (-CN) and the fluorine atom are electron-withdrawing, deshielding nearby protons, while the aminomethyl group (-CH₂NH₂) is weakly electron-donating.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2~7.6Doublet of doublets (dd)³J(H2-H6) ≈ 8.0, ⁴J(H2-F) ≈ 5.0
H-5~7.5Doublet (d)³J(H5-H6) ≈ 8.0
H-6~7.4Triplet of doublets (td) or multiplet (m)³J(H6-H5) ≈ 8.0, ³J(H6-H2) ≈ 8.0, ⁵J(H6-F) ≈ 2.0
-CH₂-~3.9Singlet (s) or broad singlet-
-NH₂~1.5-2.5 (variable)Broad singlet (br s)-
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data are presented below. The chemical shifts are influenced by the electronic nature of the substituents. Fluorine has a pronounced effect, causing a large one-bond C-F coupling (¹J(C3-F)) and smaller long-range couplings.[2]

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C1~110-115Doublet (d)³J(C1-F) ≈ 8-10
C2~130-135Doublet (d)³J(C2-F) ≈ 3-5
C3~160-165Doublet (d)¹J(C3-F) ≈ 240-250
C4~135-140Doublet (d)²J(C4-F) ≈ 15-20
C5~115-120Singlet (s) or very small doublet⁴J(C5-F) ≈ 1-3
C6~130-135Doublet (d)²J(C6-F) ≈ 20-25
-CH₂-~40-45Doublet (d)³J(C-F) ≈ 3-5
-CN~118-122Singlet (s)-

Interpretation of Predicted Spectra

A detailed interpretation of the predicted ¹H and ¹³C NMR spectra is crucial for understanding the structural nuances of 4-(aminomethyl)-3-fluorobenzonitrile.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-2, H-5, and H-6.

  • H-2: This proton is ortho to the electron-withdrawing nitrile group and meta to the fluorine atom. It is expected to be the most deshielded of the aromatic protons. Its signal will appear as a doublet of doublets due to coupling with H-6 (³J, ortho coupling, typically 7-9 Hz) and a weaker coupling to the fluorine atom (⁴J, meta coupling, typically 3-7 Hz).

  • H-5: This proton is ortho to the aminomethyl group and meta to the nitrile group. The opposing electronic effects of these groups will influence its chemical shift. It is expected to appear as a doublet due to coupling with H-6 (³J, ortho coupling).

  • H-6: This proton is coupled to both H-2 and H-5 with similar ortho coupling constants, which would suggest a triplet. However, there will also be a small coupling to the fluorine atom (⁵J, para coupling, typically < 3 Hz), likely resulting in a more complex multiplet, possibly a triplet of doublets.

The aliphatic region will feature two key signals:

  • -CH₂- protons: These benzylic protons are adjacent to the aromatic ring and the amino group. Their chemical shift is anticipated to be around 3.9 ppm. In an achiral solvent, these two protons are chemically equivalent and are expected to appear as a singlet.

  • -NH₂ protons: The protons of the primary amine will appear as a broad singlet. The chemical shift and broadness of this signal are highly dependent on the solvent, concentration, and temperature due to proton exchange and hydrogen bonding.

Caption: Key predicted ¹H-¹H and ¹H-¹⁹F couplings in 4-(aminomethyl)-3-fluorobenzonitrile.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the six aromatic carbons, the aminomethyl carbon, and the nitrile carbon.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.

    • C3: The carbon directly bonded to the fluorine atom will be the most downfield of the aromatic signals due to the large deshielding effect of fluorine and will appear as a doublet with a very large one-bond coupling constant (¹J(C-F) ≈ 240-250 Hz).[2]

    • The other aromatic carbons will also exhibit smaller couplings to the fluorine atom, which are invaluable for definitive assignments. The two-bond couplings (²J(C-F)) are typically in the range of 15-25 Hz, while three-bond couplings (³J(C-F)) are around 5-10 Hz, and four-bond couplings (⁴J(C-F)) are smaller (1-3 Hz).[2]

  • -CH₂- Carbon: The aliphatic carbon of the aminomethyl group is expected around 40-45 ppm and may show a small three-bond coupling to the fluorine atom.

  • -CN Carbon: The nitrile carbon typically appears in the range of 115-125 ppm.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of 4-(aminomethyl)-3-fluorobenzonitrile, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Due to the presence of the polar aminomethyl group, a polar deuterated solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a good solvent for amines and its residual proton signal (around 2.50 ppm) does not overlap with the expected signals of the analyte.[3] Methanol-d₄ (CD₃OD) could also be used, but the -NH₂ protons will exchange with the deuterium of the solvent and will not be observed.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

NMR Spectrometer and Parameters

The spectra should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.[5]

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45 degrees.[6]

    • Acquisition Time: 3-4 seconds.[6]

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • ¹³C NMR Acquisition:

    • Mode: Proton-decoupled.

    • Pulse Angle: 45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the concentration, to achieve an adequate signal-to-noise ratio.

cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis a Weigh Compound (5-10 mg) b Dissolve in DMSO-d6 (0.6 mL) a->b c Add TMS b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Lock, Tune, Shim e->f g Acquire 1H Spectrum f->g h Acquire 13C Spectrum g->h i Fourier Transform h->i j Phase & Baseline Correction i->j k Calibrate to TMS j->k l Integrate & Assign Signals k->l

Caption: Experimental workflow for NMR analysis of 4-(aminomethyl)-3-fluorobenzonitrile.

Conclusion

This technical guide provides a robust, predicted ¹H and ¹³C NMR spectral analysis of 4-(aminomethyl)-3-fluorobenzonitrile. By dissecting the expected chemical shifts and coupling patterns based on fundamental principles and data from related structures, we have constructed a detailed spectral map of the molecule. The provided experimental protocol offers a clear and effective methodology for acquiring high-quality NMR data. This guide serves as a valuable resource for scientists working with this compound, enabling its confident identification and characterization.

References

  • Jasperse, K. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chem LibreTexts. [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4577–4587. [Link]

  • Multinuclear NMR. Chem LibreTexts. [Link]

  • Emsley, J. W., & Phillips, L. (1971). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1–522. [Link]

  • H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. Chem LibreTexts. [Link]

  • International Journal of Creative Research Thoughts. STUDY OF NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY WITH APPLICATIONS: A COMPREHENSIVE REVIEW. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Optimized Default 13C Parameters. University of Wisconsin-Madison Chemistry Department. [Link]

  • Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. [Link]

  • Reddit. Any books on NMR? [Link]

  • Zanger, M. (1972). The determination of aromatic substitution patterns by nuclear magnetic resonance. Organic Magnetic Resonance, 4(1), 1-25. [Link]

  • Metin, B. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Analytical Chemistry. Peer Reviewed: NMR Spectroscopy: Past and Present. [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. Wiley. [Link]

  • Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. ACD/Labs. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • Carbon-fluorine coupling constants, n J CF . ResearchGate. [Link]

  • Interpreting C-13 NMR Spectra. Chem LibreTexts. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. ResearchGate. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • NMR as a Key Analytical Tool for Complex Systems: From Fundamentals to Advanced Approaches: A Review. Taylor & Francis. [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • Principles of NMR Spectroscopy. PenguinRandomHouse.com. [Link]

  • New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. MDPI. [Link]

  • Basic Practical NMR Concepts. Michigan State University Department of Chemistry. [Link]

  • An Introduction to Biological NMR Spectroscopy. Methods in Molecular Biology. [Link]

  • CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research. [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? Chem LibreTexts. [Link]

  • Notes on NMR Solvents. University of Missouri–St. Louis. [Link]

  • 13C - NMR Absorptions of Major Functional Groups. NIST. [Link]

  • Nmr spectroscopy print books and ebooks. Elsevier. [Link]

  • Good resources for learning the theory behind NMR? Reddit. [Link]

Sources

The Strategic Incorporation of Fluorine in Benzonitrile Scaffolds: A Technical Guide to Enhancing Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of Benzonitrile and the Transformative Power of Fluorine

The benzonitrile motif, a simple yet versatile chemical scaffold, has long captured the attention of medicinal chemists. Its rigid structure provides a reliable anchor for pharmacophoric features, while the nitrile group, a potent hydrogen bond acceptor and bioisostere for various functional groups, facilitates crucial interactions with biological targets. However, the journey from a promising benzonitrile-containing lead compound to a clinically successful drug is often fraught with challenges, including suboptimal metabolic stability, insufficient binding affinity, and poor membrane permeability.

Enter fluorine, the most electronegative element, which has emerged as a powerful tool in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates. The strategic incorporation of fluorine atoms into a benzonitrile scaffold can profoundly influence its physicochemical and pharmacokinetic properties, often leading to significant improvements in overall bioactivity. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in enhancing the biological activity of benzonitrile compounds, offering insights into the underlying mechanisms and providing practical guidance for researchers, scientists, and drug development professionals.

I. The Physicochemical Impact of Fluorine on the Benzonitrile Core

The introduction of fluorine into a benzonitrile molecule instigates a cascade of changes in its electronic and steric properties. Understanding these fundamental alterations is paramount to rationally designing fluorinated benzonitrile derivatives with improved therapeutic potential.

Modulation of Electronic Properties and pKa

Fluorine's immense electronegativity exerts a strong inductive electron-withdrawing effect on the benzonitrile ring. This perturbation of the electron distribution can have significant consequences for the molecule's acidity or basicity (pKa). For instance, the introduction of fluorine can lower the pKa of nearby basic functional groups, a strategy often employed to optimize a compound's ionization state at physiological pH, which in turn can influence its solubility, permeability, and target engagement. The precise impact on pKa is position-dependent, with fluorine atoms in closer proximity to an ionizable group exerting a more pronounced effect.

A study on the effect of fluorinated substitution on porphyrin basicity demonstrated that the position of fluorine atoms around a phenyl ring significantly influences the pKa values. This principle can be extrapolated to benzonitrile derivatives, where the strategic placement of fluorine can be used to fine-tune the pKa of appended functional groups to optimize their pharmacokinetic profile.

Lipophilicity: A Double-Edged Sword

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorination on the lipophilicity of benzonitriles is not always straightforward. While the substitution of a hydrogen atom with a fluorine atom generally increases lipophilicity, the introduction of fluoroalkyl groups can have more complex effects. The impact on lipophilicity is influenced by the number and location of fluorine atoms, as well as the overall molecular context.

Table 1: Illustrative Impact of Fluorination on Physicochemical Properties of Benzonitrile Analogs

CompoundSubstitution PatternLogP (Calculated)pKa (of a hypothetical appended amine)Rationale for Change
BenzonitrileUnsubstituted1.589.0Baseline
4-Fluorobenzonitrilepara-Fluoro1.838.5Increased lipophilicity due to fluorine; decreased pKa due to inductive effect.
3,5-Difluorobenzonitrilemeta-Difluoro2.088.1Additive increase in lipophilicity and decrease in pKa.
4-(Trifluoromethyl)benzonitrilepara-CF32.947.9Significant increase in lipophilicity; strong electron-withdrawing effect of CF3 group lowers pKa.

Note: LogP values are estimations and can vary based on the calculation method. The pKa values are hypothetical to illustrate the trend.

II. Enhancing Pharmacokinetic Properties through Fluorination

A primary motivation for incorporating fluorine into benzonitrile-based drug candidates is to improve their pharmacokinetic profile, particularly their metabolic stability and membrane permeability.

Blocking Metabolic Hotspots for Increased Stability

The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, are responsible for the oxidative metabolism of a vast majority of drugs. A common strategy in drug design is to identify "metabolic hotspots" on a molecule that are susceptible to CYP-mediated oxidation and then block these sites to enhance metabolic stability and prolong the drug's half-life.

Fluorine is an excellent tool for this purpose. The carbon-fluorine bond is exceptionally strong and resistant to oxidative cleavage. By strategically placing a fluorine atom at a metabolically labile position on the benzonitrile ring or on an attached alkyl group, medicinal chemists can effectively shield the molecule from enzymatic degradation.

A notable example, though not a benzonitrile, is the development of the BRAF kinase inhibitor Dabrafenib. Initial lead compounds suffered from poor metabolic stability. The introduction of two fluorine atoms onto a pendent aryl ring significantly improved the metabolic profile, leading to a clinically successful drug. This principle is directly applicable to benzonitrile-containing scaffolds.

Metabolic_Blocking cluster_0 Metabolic Pathway of a Non-Fluorinated Benzonitrile cluster_1 Metabolic Pathway of a Fluorinated Benzonitrile Parent_Compound Benzonitrile Derivative (Metabolically Labile Site) CYP_Enzyme Cytochrome P450 (e.g., CYP3A4) Parent_Compound->CYP_Enzyme Metabolism Metabolite Oxidized Metabolite (Inactive/Cleared) CYP_Enzyme->Metabolite Fluorinated_Compound Fluorinated Benzonitrile (Metabolic Site Blocked) CYP_Enzyme_F Cytochrome P450 (e.g., CYP3A4) Fluorinated_Compound->CYP_Enzyme_F Resistant to Metabolism No_Metabolism Reduced/No Metabolism (Increased Half-life) CYP_Enzyme_F->No_Metabolism

Figure 1: Fluorine as a metabolic shield in benzonitrile compounds.

Tuning Membrane Permeability for Optimal Absorption and Distribution

A drug's ability to cross cellular membranes is crucial for its absorption from the gastrointestinal tract and its distribution to the target tissues. Membrane permeability is intricately linked to a molecule's lipophilicity, size, and hydrogen bonding capacity. As discussed, fluorination can modulate lipophilicity, and this, in turn, can influence membrane permeability.

However, the relationship is not always linear. Excessive lipophilicity can lead to poor aqueous solubility and non-specific binding, hindering absorption. Therefore, the judicious use of fluorine to achieve an optimal balance of lipophilicity is key. For instance, the introduction of a single fluorine atom might enhance permeability, while a perfluorinated alkyl chain could render the molecule too lipophilic.

III. The Role of Fluorine in Enhancing Target Binding Affinity

Beyond its impact on pharmacokinetics, fluorine can also directly contribute to a benzonitrile compound's binding affinity for its biological target. This can occur through several mechanisms:

  • Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable electrostatic interactions, including dipole-dipole and multipolar interactions, with complementary polar residues in the protein's binding pocket.

  • Orthogonal Multipolar Interactions: Fluorine can participate in orthogonal multipolar interactions with backbone carbonyl groups in proteins, a type of interaction that is distinct from classical hydrogen bonds and can significantly enhance binding affinity.

  • Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule. By favoring a bioactive conformation, fluorine can pre-organize the benzonitrile ligand for optimal binding to its target, thereby reducing the entropic penalty of binding.

A study on fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation demonstrated that the specific arrangement of fluorine and other substituents was crucial for activity, highlighting the importance of the substitution pattern for target interaction.

IV. Experimental Protocols for the Synthesis and Evaluation of Fluorinated Benzonitriles

The successful development of fluorinated benzonitrile drug candidates relies on robust synthetic methodologies and reliable in vitro assays for evaluating their bioactivity.

Synthesis of Fluorinated Benzonitriles

Several methods exist for the synthesis of fluorinated benzonitriles. A common approach involves the nucleophilic aromatic substitution (SNAr) of a corresponding chloro- or nitro-benzonitrile with a fluoride source, such as potassium fluoride.

Step-by-Step Protocol for the Synthesis of 4-Fluorobenzonitrile:

  • Reactant Preparation: In a dry reaction vessel, combine 4-chlorobenzonitrile and potassium fluoride (e.g., a 1:3 molar ratio).

  • Solvent Addition: Add a high-boiling point, non-polar solvent such as 1,3-dimethyl-2-imidazolidone (DMI).

  • Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 280 °C) with vigorous stirring for a specified duration (e.g., 2 hours).

  • Work-up and Purification: After cooling, the reaction mixture is typically subjected to distillation or recrystallization to isolate the pure 4-fluorobenzonitrile.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

This is a generalized protocol; specific conditions may vary depending on the substrate and scale.

Synthesis_Workflow Start Start: 4-Chlorobenzonitrile Potassium Fluoride Reaction Reaction: High Temperature (e.g., 280°C) in DMI Solvent Start->Reaction Heating Workup Work-up: Distillation or Recrystallization Reaction->Workup Cooling Product Product: 4-Fluorobenzonitrile Workup->Product Analysis Characterization: NMR, Mass Spec Product->Analysis

Figure 2: General workflow for the synthesis of a fluorinated benzonitrile.

In Vitro Bioactivity Assays

A variety of in vitro assays can be employed to evaluate the biological activity of fluorinated benzonitriles. The choice of assay will depend on the specific therapeutic target.

4.2.1. Tubulin Polymerization Inhibition Assay

Many benzonitrile derivatives exhibit anticancer activity by inhibiting tubulin polymerization. A fluorescence-based assay is a common method to assess this activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of purified tubulin, a GTP-containing buffer, and the test compound (fluorinated benzonitrile) at various concentrations. A known tubulin inhibitor (e.g., colchicine) should be used as a positive control.

  • Assay Setup: In a 96-well plate, combine the tubulin solution and the test compound or control.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Data Acquisition: Monitor the increase in fluorescence over time using a plate reader. The fluorescence is proportional to the extent of tubulin polymerization.

  • Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of polymerization in the presence of the test compound indicates inhibitory activity. Calculate IC50 values from dose-response curves.

4.2.2. Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.

Step-by-Step Protocol:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system, and the test compound in a suitable buffer.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a solvent like acetonitrile.

  • Analysis: Analyze the remaining concentration of the parent compound in each aliquot using LC-MS/MS.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. From this data, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated to determine the metabolic stability of the compound.

4.2.3. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method for predicting the passive permeability of compounds across the gastrointestinal tract.

Step-by-Step Protocol:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Compound Addition: The test compound is added to the donor wells of the plate.

  • Incubation: The donor plate is placed on top of an acceptor plate containing buffer, and the assembly is incubated for a set period (e.g., 5 hours).

  • Analysis: The concentration of the compound that has permeated into the acceptor wells is quantified, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Table 2: Comparative Bioactivity Data for a Hypothetical Series of Fluorinated Benzonitrile Kinase Inhibitors

Compound IDSubstitution PatternKinase IC50 (nM)HLM Stability (t1/2, min)PAMPA Papp (10-6 cm/s)
BN-H Unsubstituted Phenyl520152.5
BN-4F 4-Fluorophenyl150455.8
BN-3,5F2 3,5-Difluorophenyl85707.2
BN-4CF3 4-(Trifluoromethyl)phenyl25>12012.5

This is hypothetical data to illustrate the potential impact of fluorination on key drug discovery parameters.

V. Conclusion: A Bright Future for Fluorinated Benzonitriles

The strategic incorporation of fluorine has proven to be a transformative approach in the development of benzonitrile-based therapeutics. By leveraging the unique properties of this remarkable element, medicinal chemists can overcome many of the hurdles encountered in drug discovery, including poor metabolic stability and suboptimal binding affinity. A thorough understanding of the principles outlined in this guide, coupled with robust synthetic and analytical methodologies, will undoubtedly pave the way for the discovery and development of novel and effective fluorinated benzonitrile drugs for a wide range of diseases.

VI. References

  • Dabrafenib (GSK). In the development of Dabrafenib (48), a mutated BRAF kinase inhibitor indicated in the treatment of melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, (91−93) the metabolic stability of the lead compound was improved with the fluorination of a pendent aryl ring. In early discovery, lead compound 49 displayed promising B-Raf activity, but suffered from poor metabolic stability (rat Clint = 20 mL min–1 g–1; Table 4). (94,95) Attempts to enhance

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 4-(Aminomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

4-(Aminomethyl)-3-fluorobenzonitrile is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern—a nucleophilic aminomethyl group, an electrophilic cyano group, and a strategically positioned fluorine atom on an aromatic ring—offers a rich platform for molecular elaboration. The fluorine atom, in particular, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a powerful and widely utilized transformation in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2]

These application notes provide a comprehensive guide to understanding and performing nucleophilic substitution reactions on 4-(aminomethyl)-3-fluorobenzonitrile. We will delve into the mechanistic underpinnings of its reactivity, offer detailed, field-tested protocols for reactions with various nucleophiles, and provide insights into reaction optimization and troubleshooting.

Scientific Foundation: Understanding the Reactivity of 4-(Aminomethyl)-3-fluorobenzonitrile

The propensity of 4-(aminomethyl)-3-fluorobenzonitrile to undergo nucleophilic aromatic substitution is governed by the electronic properties of its substituents. The strongly electron-withdrawing cyano group (-CN), positioned para to the fluorine atom, significantly lowers the electron density of the aromatic ring. This electronic deficit makes the carbon atom bearing the fluorine an electrophilic center, susceptible to attack by nucleophiles. The fluorine atom itself, being highly electronegative, further enhances this effect.

The general mechanism for the SNAr reaction is a two-step addition-elimination process. First, the nucleophile attacks the carbon atom attached to the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing cyano group. In the second, typically rapid, step, the fluoride ion is eliminated as a good leaving group, restoring the aromaticity of the ring and yielding the substituted product.

It is important to consider the role of the aminomethyl group (-CH2NH2). While it is a key functional handle for further derivatization, its primary amino group is also nucleophilic and could potentially compete in intermolecular reactions or participate in intramolecular cyclization under certain conditions. Careful control of reaction parameters, including the choice of base and temperature, is therefore critical to achieve the desired regioselectivity and avoid unwanted side products.[3]

Visualizing the SNAr Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_products Products A 4-(Aminomethyl)-3-fluorobenzonitrile B Intermediate A->B Nucleophilic Attack Nu Nucleophile (Nu⁻) Nu->B C Substituted Product B->C Elimination of F⁻ F Fluoride Ion (F⁻) B->F

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates and scales. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes the synthesis of N-substituted 4-(aminomethyl)-3-aminobenzonitrile derivatives, which are valuable intermediates in the preparation of various heterocyclic compounds.

Materials:

  • 4-(Aminomethyl)-3-fluorobenzonitrile

  • Primary or secondary amine (e.g., piperidine, morpholine, benzylamine)

  • Potassium carbonate (K2CO3) or triethylamine (Et3N)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of 4-(aminomethyl)-3-fluorobenzonitrile (1.0 eq) in DMSO (0.2–0.5 M), add the desired primary or secondary amine (1.1–1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80–120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

Nucleophile (Amine)BaseSolventTemperature (°C)Typical Yield (%)
PiperidineK2CO3DMSO10085-95
MorpholineK2CO3DMSO10080-90
BenzylamineEt3NDMF12075-85

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO and DMF are excellent choices for SNAr reactions as they effectively solvate the cationic species and do not interfere with the nucleophile.

  • Base: An inorganic base like potassium carbonate is often sufficient to deprotonate the amine nucleophile or to act as a scavenger for the HF formed during the reaction. For less reactive amines, a stronger organic base like triethylamine may be beneficial.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy of the nucleophilic attack on the aromatic ring.

Protocol 2: Reaction with Thiols

This protocol details the synthesis of 4-(aminomethyl)-3-(arylthio)benzonitrile derivatives. Thioether moieties are prevalent in many biologically active molecules.

Materials:

  • 4-(Aminomethyl)-3-fluorobenzonitrile

  • Thiol (e.g., thiophenol, 4-methoxythiophenol)

  • Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the thiol (1.2 eq) in DMF (0.3–0.6 M), add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 15–30 minutes to generate the thiolate.

  • Add 4-(aminomethyl)-3-fluorobenzonitrile (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60–100 °C and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).

Nucleophile (Thiol)BaseSolventTemperature (°C)Typical Yield (%)
ThiophenolK2CO3DMF8080-90
4-MethoxythiophenolCs2CO3DMF6085-95

Causality Behind Experimental Choices:

  • Base: Cesium carbonate is often more effective than potassium carbonate in promoting SNAr reactions with thiols due to the increased solubility of the cesium thiolate salt.

  • Pre-formation of Thiolate: Generating the more nucleophilic thiolate in situ before the addition of the electrophile generally leads to cleaner and faster reactions.

Protocol 3: Reaction with Alcohols (O-Arylation)

The synthesis of aryl ethers from fluoroaromatic compounds and alcohols is a valuable transformation. This protocol outlines a general procedure for the O-arylation of 4-(aminomethyl)-3-fluorobenzonitrile.

Materials:

  • 4-(Aminomethyl)-3-fluorobenzonitrile

  • Alcohol or phenol (e.g., phenol, 4-methoxyphenol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.5 eq) and anhydrous DMF (0.2–0.5 M).

  • Carefully add sodium hydride (1.5 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Add a solution of 4-(aminomethyl)-3-fluorobenzonitrile (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80–120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophile (Alcohol/Phenol)BaseSolventTemperature (°C)Typical Yield (%)
PhenolNaHDMF10070-80
4-MethoxyphenolKOtBuTHF8075-85

Causality Behind Experimental Choices:

  • Strong Base: A strong base like sodium hydride or potassium tert-butoxide is necessary to deprotonate the less acidic hydroxyl group of alcohols and phenols to generate the corresponding nucleophilic alkoxide or phenoxide.

  • Anhydrous Conditions: These reactions are highly sensitive to moisture, which can quench the strong base and the nucleophile. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficiently reactive nucleophile- Reaction temperature too low- Ineffective base- Use a stronger base to generate a more potent nucleophile.- Increase the reaction temperature in increments of 10-20 °C.- Consider a more polar aprotic solvent like DMSO.
Formation of Side Products - Intramolecular reaction of the aminomethyl group- Over-alkylation of the amine nucleophile- Decomposition at high temperatures- Protect the aminomethyl group (e.g., as a Boc-carbamate) prior to the SNAr reaction.- Use a larger excess of the amine nucleophile.- Lower the reaction temperature and extend the reaction time.
Difficult Purification - Similar polarity of starting material and product- Presence of baseline impurities- Optimize the eluent system for column chromatography.- Consider derivatization of the product to alter its polarity for easier separation.- Ensure the purity of the starting 4-(aminomethyl)-3-fluorobenzonitrile.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 4-(aminomethyl)-3-fluorobenzonitrile and nucleophile in appropriate solvent B Add base A->B C Heat to desired temperature and monitor progress (TLC/LC-MS) B->C D Quench reaction and perform aqueous work-up C->D E Extract with organic solvent D->E F Dry and concentrate E->F G Purify by column chromatography F->G H Characterize product (NMR, MS, etc.) G->H

Caption: A general workflow for nucleophilic substitution reactions.

Conclusion

4-(Aminomethyl)-3-fluorobenzonitrile is a highly valuable and versatile building block for the synthesis of a diverse array of chemical entities. The protocols and insights provided in these application notes are intended to empower researchers to confidently and efficiently utilize this scaffold in their drug discovery and development endeavors. By understanding the underlying principles of its reactivity and carefully controlling experimental parameters, a vast chemical space becomes accessible, paving the way for the discovery of novel therapeutics.

References

  • MySkinRecipes. (n.d.). 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • MDPI. (2023). 4-(Aryl)-Benzo[1][4]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
  • ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Retrieved from [Link]

  • Google Patents. (n.d.). US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • YouTube. (2022, August 13). Preparation of Benzonitriles, Part 3: By Ammoxidation. Retrieved from [Link]

  • ResearchGate. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • Organic Chemistry Portal. (2008). A Convenient Synthesis of Highly Substituted 3-N,N-Dialkylamino-1,2,4-triazoles. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

  • Google Patents. (n.d.). US4728743A - Process for the production of 3-oxonitriles.
  • Organic Chemistry Portal. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Retrieved from [Link]

  • MedCrave. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

Sources

Application Note: Synthesis of a Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitor Scaffolds using 4-(Aminomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of oncology and immunology research. Kinases, by virtue of their central role in signal transduction pathways, represent a critical class of drug targets.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making the development of small molecule inhibitors a highly active area of investigation.[2] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the design of potent kinase inhibitors due to its structural resemblance to the adenine core of ATP.[3][4] This application note provides a detailed protocol for the synthesis of a model pyrazolo[1,5-a]pyrimidine-based kinase inhibitor, N-((4-cyano-2-fluorophenyl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide , utilizing 4-(Aminomethyl)-3-fluorobenzonitrile as a key building block. This fluorinated benzylamine derivative offers a strategic entry point for introducing a key pharmacophore that can engage with the solvent-exposed region of the kinase active site, a common strategy for enhancing potency and selectivity.

The target kinase for this class of inhibitors is often Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, activation, and proliferation.[2] Constitutive activation of the B-cell receptor (BCR) signaling pathway, in which BTK is a key mediator, is a known driver in various B-cell malignancies.[1] Therefore, the inhibition of BTK is a clinically validated therapeutic strategy.

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel kinase inhibitors. We will provide a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of the target compound, alongside a discussion of the underlying chemical principles and the biological context of its intended target.

Synthetic Strategy and Workflow

The synthesis of N-((4-cyano-2-fluorophenyl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is achieved through a robust and widely employed amide bond formation reaction. This involves the coupling of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid with 4-(Aminomethyl)-3-fluorobenzonitrile . The carboxylic acid moiety of the pyrazolopyrimidine core is activated to facilitate nucleophilic attack by the primary amine of the fluorinated benzylamine.

Below is a visual representation of the synthetic workflow:

G cluster_0 Reactant Preparation cluster_1 Amide Coupling Reaction cluster_2 Product Isolation & Purification cluster_3 Characterization A Pyrazolo[1,5-a]pyrimidine- 3-carboxylic acid C Carboxylic Acid Activation (e.g., with HATU/DIPEA) A->C Activation B 4-(Aminomethyl)-3-fluorobenzonitrile D Nucleophilic Acyl Substitution B->D Nucleophilic Attack C->D Activated Intermediate E Aqueous Workup D->E Reaction Quench F Column Chromatography E->F Purification G NMR Spectroscopy (¹H, ¹³C) F->G Structural Verification H Mass Spectrometry (MS) F->H Molecular Weight Confirmation I HPLC Analysis F->I Purity Assessment BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Activation BCR->LYN_SYK Phosphorylation Antigen Antigen Binding Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG Hydrolysis of PIP2 PIP2 PIP2 PIP2->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_PKC->Downstream Cell_Response Cell Proliferation, Survival, & Differentiation Downstream->Cell_Response Inhibitor N-((4-cyano-2-fluorophenyl)methyl) pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitor->BTK Inhibition

Sources

Application Note: Versatile Derivatization Strategies for the Primary Amino Group of 4-(Aminomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(Aminomethyl)-3-fluorobenzonitrile is a key structural motif and a versatile building block in the fields of medicinal chemistry and materials science. Its utility is largely derived from the reactivity of its primary benzylic amino group, which serves as a handle for introducing a wide array of functional diversity. This guide provides a comprehensive overview and detailed, field-tested protocols for the chemical derivatization of this amino group. Four fundamental and widely applicable transformations are presented: acylation to form amides, sulfonylation to generate sulfonamides, reductive amination to yield secondary amines, and addition to isocyanates to produce ureas. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate for the synthesis of novel compounds. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, discusses expected analytical characterization, and offers expert insights into potential challenges and troubleshooting.

Introduction: The Strategic Importance of 4-(Aminomethyl)-3-fluorobenzonitrile

4-(Aminomethyl)-3-fluorobenzonitrile (hereafter referred to as 4-AM-3-FBN ) combines three critical functional groups on a single aromatic scaffold: a nucleophilic primary amine, a metabolically robust fluorine atom, and an electron-withdrawing nitrile group that can serve as a hydrogen bond acceptor or be further transformed. The benzylic amine is particularly attractive for derivatization due to its high reactivity, allowing for facile modification under mild conditions.[1] The ortho-fluoro substituent provides steric and electronic modulation, often enhancing metabolic stability and binding affinity in pharmaceutical contexts, while the para-nitrile group significantly influences the molecule's electronic properties and provides a point for further synthetic elaboration.[2]

Derivatization of the aminomethyl group is a common strategy to:

  • Explore Structure-Activity Relationships (SAR): Systematically modifying the amine allows for the probing of molecular interactions within a biological target.

  • Modulate Physicochemical Properties: Conversion to amides, sulfonamides, or ureas can alter solubility, lipophilicity (LogP), and hydrogen bonding potential.

  • Improve Analytical Tractability: Derivatization can enhance volatility for gas chromatography (GC) or introduce a chromophore for UV detection in high-performance liquid chromatography (HPLC).[3][4]

This guide presents a selection of robust protocols designed to serve as a reliable starting point for the derivatization of 4-AM-3-FBN .

Derivatization_Overview Start 4-(Aminomethyl)-3-fluorobenzonitrile Acylation Acyl Halides Anhydrides Start->Acylation Acylation Sulfonylation Sulfonyl Chlorides Start->Sulfonylation Sulfonylation ReductiveAmination Aldehydes / Ketones + Reducing Agent Start->ReductiveAmination:n Reductive Amination UreaFormation Isocyanates Start->UreaFormation Urea Formation Amide Amide Derivative Acylation->Amide Sulfonamide Sulfonamide Derivative Sulfonylation->Sulfonamide SecondaryAmine Secondary Amine Derivative ReductiveAmination->SecondaryAmine Urea Urea Derivative UreaFormation->Urea

Figure 1: Overview of derivatization pathways for 4-AM-3-FBN.

Acylation: Synthesis of Amide Derivatives

Principle & Rationale: The reaction of the primary amine of 4-AM-3-FBN with an acylating agent, such as an acyl chloride or anhydride, proceeds via a nucleophilic acyl substitution mechanism. This is one of the most fundamental and reliable methods for amine derivatization, forming a stable amide bond. Amides are prevalent in pharmaceuticals due to their conformational rigidity and ability to act as both hydrogen bond donors and acceptors. Amine acylation is generally a rapid and high-yielding transformation.[5]

This protocol describes the formation of N-((3-fluoro-4-cyanophenyl)methyl)acetamide.

Acetylation_Reaction Reactant1 4-AM-3-FBN Arrow Pyridine, DCM 0 °C to RT Plus1 + Reactant2 Acetic Anhydride Reactant2->Arrow Product1 N-acetylated Derivative Plus2 + Product2 Acetic Acid

Figure 2: Reaction scheme for the acetylation of 4-AM-3-FBN.

Materials & Reagents

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
4-AM-3-FBN 150.15 10.0 1.50 g
Acetic Anhydride 102.09 11.0 1.04 mL
Pyridine 79.10 12.0 0.97 mL

| Dichloromethane (DCM) | - | - | 50 mL |

Step-by-Step Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-AM-3-FBN (1.50 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) and stir until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Base Addition: Add pyridine (0.97 mL, 12.0 mmol) to the stirred solution.

  • Reagent Addition: Add acetic anhydride (1.04 mL, 11.0 mmol) dropwise over 5 minutes. A slight exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be less polar than the starting amine.

  • Work-up: Quench the reaction by slowly adding 20 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ (aq) and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica gel.

Expected Characterization:

  • ¹H NMR: Disappearance of the broad NH₂ singlet. Appearance of a new amide N-H proton signal (typically a triplet, δ 6.0-8.0 ppm). The benzylic CH₂ protons will shift slightly downfield (δ ~4.4 ppm, doublet). A new singlet for the acetyl CH₃ group will appear around δ 2.0 ppm.[6]

  • IR (cm⁻¹): Appearance of a strong amide I band (C=O stretch) around 1650 cm⁻¹ and an amide II band (N-H bend) around 1550 cm⁻¹.

  • Mass Spec (ESI+): Expected [M+H]⁺ at m/z = 193.07.

Sulfonylation: Synthesis of Sulfonamide Derivatives

Principle & Rationale: Sulfonamides are synthesized by the reaction of a primary amine with a sulfonyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[7] Sulfonamides are exceptionally stable functional groups and are considered key pharmacophores in many diuretic, antibiotic, and anti-inflammatory drugs.

Expert Insight - Avoiding Di-Sulfonylation: A primary amine has two acidic N-H protons. After the first sulfonylation, the resulting sulfonamide N-H is significantly more acidic. In the presence of excess base or at elevated temperatures, this proton can be removed to form a sulfonamidate anion, which can then react with a second molecule of sulfonyl chloride. To favor mono-sulfonylation, it is critical to control the stoichiometry, add the sulfonyl chloride slowly to a solution of the amine (not the other way around), and maintain a low reaction temperature.[8][9]

This protocol describes the formation of N-((3-fluoro-4-cyanophenyl)methyl)-4-methylbenzenesulfonamide.

Sulfonylation_Reaction Reactant1 4-AM-3-FBN Arrow Triethylamine, DCM 0 °C to RT Plus1 + Reactant2 p-Toluenesulfonyl Chloride (TsCl) Reactant2->Arrow Product1 N-tosylated Derivative Plus2 + Product2 Triethylamine HCl

Figure 3: Reaction scheme for the tosylation of 4-AM-3-FBN.

Materials & Reagents

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
4-AM-3-FBN 150.15 10.0 1.50 g
p-Toluenesulfonyl Chloride 190.65 10.5 2.00 g
Triethylamine (TEA) 101.19 15.0 2.09 mL

| Dichloromethane (DCM) | - | - | 50 mL |

Step-by-Step Protocol:

  • Setup: In a 100 mL round-bottom flask, dissolve 4-AM-3-FBN (1.50 g, 10.0 mmol) and triethylamine (2.09 mL, 15.0 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Reagent Addition: In a separate vial, dissolve p-toluenesulfonyl chloride (2.00 g, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates consumption of the starting amine.

  • Work-up: Quench the reaction with 20 mL of water. Transfer to a separatory funnel and wash the organic layer sequentially with 20 mL of 1 M HCl (aq), 20 mL of saturated NaHCO₃ (aq), and 20 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude solid by flash chromatography (e.g., 20-40% ethyl acetate in hexanes) or recrystallization to obtain the pure sulfonamide.

Expected Characterization:

  • ¹H NMR: A new sulfonamide N-H proton signal (triplet, δ 5.0-6.0 ppm). The benzylic CH₂ protons will be a doublet around δ 4.2 ppm. Signals for the tosyl group will appear (aromatic AA'BB' system around δ 7.3-7.8 ppm and a methyl singlet at δ ~2.4 ppm).[10]

  • IR (cm⁻¹): Characteristic S=O stretching bands will appear at ~1340 (asymmetric) and ~1160 (symmetric).

  • Mass Spec (ESI+): Expected [M+H]⁺ at m/z = 305.08.

N-Alkylation via Reductive Amination

Principle & Rationale: Reductive amination is a powerful method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[11] The process typically occurs in one pot, where the primary amine first condenses with an aldehyde or ketone to form an imine intermediate, which is then immediately reduced in situ by a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation as it is mild and selectively reduces the protonated imine much faster than it reduces the starting carbonyl compound.[12]

This protocol describes the synthesis of the secondary amine, N-benzyl-1-(3-fluoro-4-cyanophenyl)methanamine.

Reductive_Amination_Workflow Amine 4-AM-3-FBN Imine Imine Intermediate (in situ) Amine->Imine Aldehyde Benzaldehyde Aldehyde->Imine Product N-benzylated Secondary Amine Imine->Product Reduction Reducer NaBH(OAc)₃ Reducer->Product Reductant

Figure 4: Workflow for reductive amination.

Materials & Reagents

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
4-AM-3-FBN 150.15 10.0 1.50 g
Benzaldehyde 106.12 10.5 1.07 mL
Sodium Triacetoxyborohydride 211.94 15.0 3.18 g
Dichloroethane (DCE) - - 50 mL

| Acetic Acid (optional) | 60.05 | ~1.0 | ~0.06 mL |

Step-by-Step Protocol:

  • Setup: Combine 4-AM-3-FBN (1.50 g, 10.0 mmol) and benzaldehyde (1.07 mL, 10.5 mmol) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Solvent: Add anhydrous dichloroethane (50 mL) and stir for 20-30 minutes at room temperature to facilitate imine formation. A catalytic amount of acetic acid (1-2 drops) can be added to accelerate this step.

  • Reducing Agent: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. The reaction may bubble slightly (hydrogen evolution).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine and imine intermediate.

  • Work-up: Carefully quench the reaction by the slow addition of 30 mL of saturated NaHCO₃ (aq). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, and filter.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the pure secondary amine.

Expected Characterization:

  • ¹H NMR: Disappearance of the NH₂ signal. A new, broad singlet for the secondary amine N-H will appear (δ 1.5-2.5 ppm). Two new singlets (or doublets, depending on coupling) will appear for the two distinct benzylic CH₂ groups (one from the starting material, one from the new benzyl group).[13]

  • ¹³C NMR: Appearance of new carbon signals corresponding to the added benzyl group.

  • Mass Spec (ESI+): Expected [M+H]⁺ at m/z = 241.11.

Urea Formation: Reaction with Isocyanates

Principle & Rationale: The synthesis of ureas is readily achieved by the nucleophilic addition of an amine to an isocyanate.[14] This reaction is typically very fast, clean, and high-yielding, often requiring no catalyst or external base.[15] The resulting urea functionality is a superb hydrogen bond donor and acceptor, making it a privileged scaffold in modern drug design, notably in kinase inhibitors.

This protocol describes the reaction with phenyl isocyanate to form 1-((3-fluoro-4-cyanophenyl)methyl)-3-phenylurea.

Urea_Formation_Reaction Reactant1 4-AM-3-FBN Arrow THF RT Plus1 + Reactant2 Phenyl Isocyanate Reactant2->Arrow Product1 Disubstituted Urea Derivative

Figure 5: Reaction scheme for urea formation.

Materials & Reagents

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
4-AM-3-FBN 150.15 10.0 1.50 g
Phenyl Isocyanate 119.12 10.0 1.09 mL

| Tetrahydrofuran (THF) | - | - | 40 mL |

Step-by-Step Protocol:

  • Setup: Dissolve 4-AM-3-FBN (1.50 g, 10.0 mmol) in anhydrous THF (40 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add phenyl isocyanate (1.09 mL, 10.0 mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature. A precipitate often forms within minutes. Allow the reaction to stir for 1 hour to ensure completion.

  • Monitoring: Check for the absence of the starting amine by TLC.

  • Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold THF or diethyl ether to remove any unreacted starting materials.

  • Concentration: If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent use. If necessary, it can be purified by recrystallization or by trituration with diethyl ether.

Expert Insight - Reagent Purity: Isocyanates are highly reactive and susceptible to hydrolysis by atmospheric moisture, which leads to the formation of a symmetrical urea byproduct. It is crucial to use anhydrous solvents and a dry apparatus, and to use isocyanates from a freshly opened bottle or that have been recently distilled.

Expected Characterization:

  • ¹H NMR: Two distinct N-H proton signals will be observed, often as a triplet and a singlet, in the region of δ 6.0-9.0 ppm.

  • IR (cm⁻¹): A very strong urea C=O stretch will be present around 1630-1660 cm⁻¹. N-H stretching bands will be visible around 3300 cm⁻¹.

  • Mass Spec (ESI+): Expected [M+H]⁺ at m/z = 270.11.

Summary and Comparison of Methods

Derivatization MethodReagent ClassProductKey ConditionsAdvantagesKey Challenges
Acylation Acyl Chloride / AnhydrideAmideBase (e.g., Pyridine, TEA), Aprotic Solvent, 0 °C to RTRobust, high-yielding, common functional groupReagents are moisture-sensitive and corrosive.
Sulfonylation Sulfonyl ChlorideSulfonamideBase (TEA), Aprotic Solvent, Low Temp (0 °C)Creates stable, acidic N-H group, important pharmacophoreRisk of di-sulfonylation if not controlled, moisture-sensitive reagents.[8]
Reductive Amination Aldehyde / KetoneSecondary AmineMild Reductant (NaBH(OAc)₃), Aprotic Solvent, RTHighly versatile, introduces wide variety of R-groups.[11]Requires careful choice of reductant, potential for side reactions.
Urea Formation IsocyanateUreaAprotic Solvent, RT, No catalyst neededExtremely fast and clean, high-yielding, important H-bonding unitIsocyanates are highly moisture-sensitive and toxic.[15]

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • 4-(Aminomethyl)-3-fluorobenzonitrile: Handle with care. Compounds containing a nitrile (cyano) group are potentially toxic.

  • Acylating Agents (e.g., Acetic Anhydride, Benzoyl Chloride): Corrosive and lachrymatory. Handle only in a fume hood.

  • Sulfonyl Chlorides: Corrosive and moisture-sensitive. Reacts with water to release HCl.

  • Isocyanates: Potent respiratory and skin sensitizers. Work with extreme caution in a fume hood.

  • Solvents: Dichloromethane and dichloroethane are suspected carcinogens. Tetrahydrofuran can form explosive peroxides. Use appropriate handling procedures.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[16]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

  • Google Patents. (1995). US5466859A - Process for preparing fluorobenzonitriles.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • Płotka-Wasylka, J., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 4693–4739.
  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Wentz, C. A., et al. (2018). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Analytical Chemistry, 90(21), 12513-12519.
  • Royal Society of Chemistry. (n.d.). Microwave-assisted solvent and catalyst-free synthesis of sulfonamides. Retrieved from

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry. Retrieved from [Link]

  • Organic-Reaction.com. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Use of 4-(Aminomethyl)-3-fluorobenzonitrile for the Generation of Diverse Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries for high-throughput screening remains a cornerstone of lead generation.[1][2] Parallel synthesis has emerged as a powerful strategy to rapidly generate a multitude of discrete compounds. The choice of building blocks is paramount to the success of these endeavors, with ideal scaffolds offering versatile handles for chemical modification and possessing physicochemical properties amenable to favorable pharmacokinetic profiles. This document provides a detailed guide on the strategic application of 4-(aminomethyl)-3-fluorobenzonitrile, a versatile building block, in the parallel synthesis of compound libraries. We will explore its reactivity, provide validated protocols for key chemical transformations, and discuss the rationale behind these methodologies, thereby equipping researchers with the necessary tools to leverage this scaffold in their drug discovery programs.

Introduction: The Strategic Value of 4-(Aminomethyl)-3-fluorobenzonitrile in Library Synthesis

4-(Aminomethyl)-3-fluorobenzonitrile is a bifunctional building block that presents a primary amine for diversification and a fluorinated benzonitrile moiety. This unique combination of features makes it an attractive starting point for the synthesis of novel compound libraries.

  • The Primary Amine Handle: The aminomethyl group serves as a versatile nucleophile, readily participating in a variety of robust reactions suitable for parallel synthesis, including amide bond formations, reductive aminations, and the synthesis of ureas and sulfonamides.[3]

  • The Fluorobenzonitrile Scaffold: The presence of a fluorine atom can significantly influence a molecule's physicochemical and pharmacokinetic properties.[4] Strategic incorporation of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4][5] The nitrile group, a common functionality in medicinal chemistry, can act as a hydrogen bond acceptor or be transformed into other functional groups.[5]

This guide will provide detailed protocols for three key reactions leveraging the primary amine of 4-(aminomethyl)-3-fluorobenzonitrile, enabling the generation of diverse libraries of amides, secondary amines, and ureas.

Physicochemical Properties of 4-(Aminomethyl)-3-fluorobenzonitrile

A thorough understanding of the building block's properties is essential for designing successful synthetic strategies.

PropertyValueSource
Molecular Formula C₈H₇FN₂ChemScene[6]
Molecular Weight 150.15 g/mol ChemScene[6]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMF, and alcoholsInferred from common organic synthesis practices.
pKa (predicted) ~9.5 (for the primary amine)Inferred from similar benzylamines.

Core Reactions and Protocols for Library Synthesis

The following protocols have been optimized for high-throughput parallel synthesis, emphasizing the use of common reagents and straightforward purification techniques.

Amide Library Synthesis via Amide Bond Coupling

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry due to the prevalence of the amide functional group in bioactive molecules.[7] For parallel synthesis, carbodiimide-mediated couplings are a reliable choice.[8]

Causality of Experimental Choices:

  • Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, simplifying purification as the urea byproduct can be removed with an aqueous wash.[9]

  • Additives: Hydroxybenzotriazole (HOBt) is often included to suppress side reactions and minimize racemization when coupling chiral carboxylic acids.[7][9]

  • Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and the carboxylic acid, facilitating the reaction without competing in the coupling.[7]

  • Solvent: Dichloromethane (DCM) is a good choice due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which aids in product isolation.[9]

Experimental Workflow for Amide Coupling:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dispense 4-(Aminomethyl)-3-fluorobenzonitrile solution mix Combine reactants and reagents in reaction plate prep_amine->mix prep_acid Dispense diverse carboxylic acid solutions prep_acid->mix prep_reagents Prepare EDC/HOBt and DIPEA solutions prep_reagents->mix react Incubate at room temperature with shaking mix->react quench Aqueous wash (e.g., NaHCO3) react->quench extract Liquid-liquid extraction quench->extract dry Dry organic layer and evaporate solvent extract->dry

Caption: Workflow for parallel amide synthesis.

Detailed Protocol: EDC/HOBt Mediated Amide Coupling

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of 4-(aminomethyl)-3-fluorobenzonitrile in anhydrous DCM.

    • Prepare 0.2 M solutions of a diverse set of carboxylic acids in anhydrous DCM in a multi-well plate.

    • Prepare a 0.2 M solution of EDC and a 0.2 M solution of HOBt in anhydrous DCM.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DCM.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL (0.02 mmol) of the 4-(aminomethyl)-3-fluorobenzonitrile solution.

    • Add 100 µL (0.02 mmol) of the corresponding carboxylic acid solution to each well.

    • Add 100 µL (0.02 mmol) of the EDC solution and 100 µL (0.02 mmol) of the HOBt solution to each well.

    • Add 100 µL (0.04 mmol) of the DIPEA solution to each well.

    • Seal the reaction block and shake at room temperature for 12-18 hours.

  • Workup and Purification:

    • Add 500 µL of a saturated aqueous solution of NaHCO₃ to each well.

    • Add 500 µL of DCM to each well, seal, and shake vigorously.

    • Allow the layers to separate and collect the organic layer using a liquid handler.

    • Evaporate the solvent to yield the crude amide products.

    • Further purification can be achieved by preparative HPLC-MS if required.

Secondary Amine Library Synthesis via Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is highly amenable to parallel synthesis.[10][11] It involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.[12]

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[13] It is less reactive towards the carbonyl starting material than other hydrides like NaBH₄, minimizing the formation of alcohol byproducts.[13]

  • Solvent: Dichloroethane (DCE) is a common solvent for reactions using NaBH(OAc)₃.[13]

  • Acid Catalyst: A small amount of acetic acid can be added to catalyze the formation of the imine intermediate, especially with less reactive carbonyl compounds.

Experimental Workflow for Reductive Amination:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dispense 4-(Aminomethyl)-3-fluorobenzonitrile solution mix Combine reactants and reductant in reaction plate prep_amine->mix prep_carbonyl Dispense diverse aldehyde/ketone solutions prep_carbonyl->mix prep_reductant Prepare NaBH(OAc)3 suspension prep_reductant->mix react Incubate at room temperature with shaking mix->react quench Quench with aqueous base (e.g., NaOH) react->quench extract Liquid-liquid extraction quench->extract dry Dry organic layer and evaporate solvent extract->dry

Caption: Workflow for parallel reductive amination.

Detailed Protocol: Reductive Amination with NaBH(OAc)₃

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of 4-(aminomethyl)-3-fluorobenzonitrile in DCE.

    • Prepare 0.2 M solutions of a diverse set of aldehydes or ketones in DCE in a multi-well plate.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL (0.02 mmol) of the 4-(aminomethyl)-3-fluorobenzonitrile solution.

    • Add 100 µL (0.02 mmol) of the corresponding aldehyde or ketone solution to each well.

    • Allow the mixture to stand for 20-30 minutes to facilitate imine formation.

    • In a separate vial, prepare a suspension of sodium triacetoxyborohydride (0.03 mmol, 6.4 mg per well) in DCE and dispense 150 µL to each well.

    • Seal the reaction block and shake at room temperature for 12-24 hours.

  • Workup and Purification:

    • Quench the reaction by adding 500 µL of 1 M NaOH to each well.

    • Add 500 µL of DCM, seal, and shake.

    • Collect the organic layer.

    • Evaporate the solvent to yield the crude secondary amine products.

    • Further purification can be performed via preparative HPLC-MS.

Urea Library Synthesis

Urea-containing compounds are prevalent in medicinal chemistry and often exhibit potent biological activity.[14] A common and efficient method for their synthesis in a parallel format is the reaction of an amine with an isocyanate.[15][16]

Causality of Experimental Choices:

  • Reactants: The reaction between a primary amine and an isocyanate is typically fast, high-yielding, and does not require a catalyst, making it ideal for library synthesis.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or DCM is suitable for this reaction, ensuring the solubility of the starting materials.

  • Temperature: The reaction is usually performed at room temperature.

Experimental Workflow for Urea Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dispense 4-(Aminomethyl)-3-fluorobenzonitrile solution mix Combine reactants in reaction plate prep_amine->mix prep_isocyanate Dispense diverse isocyanate solutions prep_isocyanate->mix react Incubate at room temperature with shaking mix->react precipitate Precipitate product with anti-solvent (e.g., water or hexane) react->precipitate filter Filter and wash the solid product precipitate->filter dry Dry the product under vacuum filter->dry

Caption: Workflow for parallel urea synthesis.

Detailed Protocol: Urea Synthesis from Isocyanates

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of 4-(aminomethyl)-3-fluorobenzonitrile in anhydrous DCM.

    • Prepare 0.2 M solutions of a diverse set of isocyanates in anhydrous DCM in a multi-well plate.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL (0.02 mmol) of the 4-(aminomethyl)-3-fluorobenzonitrile solution.

    • Add 100 µL (0.02 mmol) of the corresponding isocyanate solution to each well.

    • Seal the reaction block and shake at room temperature for 2-4 hours.

  • Workup and Purification:

    • If a precipitate forms, filter the contents of each well and wash the solid with a small amount of cold DCM or an anti-solvent like hexane.

    • If no precipitate forms, evaporate the solvent. The resulting crude ureas are often of high purity.

    • If necessary, triturate the residue with an appropriate solvent system (e.g., ether/hexane) to induce crystallization and remove soluble impurities.

    • Dry the purified urea products under vacuum.

Data Management and Characterization

For library synthesis, it is crucial to have a robust system for tracking and characterizing the products.

  • Sample Tracking: Utilize barcoded vials and plates to maintain sample integrity throughout the workflow.

  • Characterization:

    • LC-MS: A primary tool for confirming the molecular weight of the desired product and assessing its purity.

    • ¹H NMR: Can be performed on a subset of the library to confirm structural integrity.

    • ¹⁹F NMR: A powerful technique for fluorine-containing libraries, offering a clean spectrum for purity assessment.[17]

Conclusion

4-(Aminomethyl)-3-fluorobenzonitrile is a highly valuable and versatile building block for the parallel synthesis of diverse compound libraries. The primary amine handle allows for a wide range of chemical transformations, while the fluorobenzonitrile core imparts desirable properties for drug discovery. The protocols detailed in this guide provide a solid foundation for researchers to rapidly and efficiently generate libraries of amides, secondary amines, and ureas, thereby accelerating the identification of novel bioactive molecules.

References

  • Chem-Impex. (n.d.). 4-Fluorobenzonitrile. Retrieved January 26, 2026, from [Link]

  • Google Patents. (1995). Process for preparing fluorobenzonitriles.
  • BioDuro. (n.d.). Parallel Synthesis. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved January 26, 2026, from [Link]

  • Bogolubsky, A. V., et al. (2011). A Facile Synthesis of Unsymmetrical Ureas. ResearchGate. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved January 26, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved January 26, 2026, from [Link]

  • RSC Publishing. (n.d.). A practical catalytic reductive amination of carboxylic acids. Retrieved January 26, 2026, from [Link]

  • MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved January 26, 2026, from [Link]

  • PubMed. (2007). The role of fluorine in medicinal chemistry. Retrieved January 26, 2026, from [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved January 26, 2026, from [Link]

  • Advanced Synthesis. (2026). High-Purity 4-(Bromomethyl)-3-fluorobenzonitrile: Your Key to Advanced Synthesis. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Flow Synthesis of Biologically-Relevant Compound Libraries. Retrieved January 26, 2026, from [Link]

  • Google Patents. (1999). Practical synthesis of urea derivatives.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved January 26, 2026, from [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • ResearchGate. (n.d.). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Retrieved January 26, 2026, from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 26, 2026, from [Link]

  • Chem-Impex. (n.d.). 4-(Bromomethyl)-3-fluorobenzonitrile. Retrieved January 26, 2026, from [Link]

Sources

Application Note & Protocols: A Strategic Framework for Developing Novel Anticancer Agents from 4-(Aminomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for 4-(Aminomethyl)-3-fluorobenzonitrile in Oncology

The quest for novel anticancer therapeutics is an ongoing challenge, demanding innovative starting points for medicinal chemistry campaigns.[1] The selection of a core scaffold is a critical decision that influences the entire drug discovery cascade. 4-(Aminomethyl)-3-fluorobenzonitrile presents itself as a highly promising, yet underexplored, starting scaffold for several strategic reasons.

The benzonitrile moiety is considered a "privileged scaffold" in medicinal chemistry.[2] Its unique physicochemical properties, including its role as a bioisostere for various functional groups and its ability to act as a hydrogen bond acceptor, make it a versatile component for interacting with biological targets.[2] Specifically, the nitrile group has been essential for the inhibitory activity of several approved drugs, including non-steroidal aromatase inhibitors, where it mimics the carbonyl group of endogenous substrates.[3] Furthermore, benzonitrile derivatives have been successfully developed as potent inhibitors of various kinases, such as mTOR and TBK1/IKKε, which are frequently dysregulated in cancer.[2]

The strategic incorporation of a fluorine atom can significantly enhance the drug-like properties of a molecule.[4] The carbon-fluorine bond is exceptionally strong, which can improve metabolic stability and reduce the rate of oxidative metabolism, thereby increasing the compound's half-life. Fluorine's high electronegativity can also alter the pKa of nearby functional groups and modulate binding affinity to target proteins.

Finally, the aminomethyl group provides a crucial synthetic handle. It is a nucleophilic primary amine that is spatially separated from the aromatic ring, allowing for facile and diverse derivatization without significantly disrupting the core pharmacophore. This enables the rapid generation of a chemical library to explore the structure-activity relationship (SAR). This document provides a comprehensive guide to leveraging this scaffold, from synthetic library generation to a robust in vitro screening cascade designed to identify promising lead compounds.

Overall Drug Discovery Workflow

The development process follows a logical, multi-stage pipeline designed to efficiently identify and validate potent anticancer compounds from the initial scaffold. This workflow ensures that resources are focused on the most promising candidates at each stage.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: Preclinical Evaluation A Starting Material 4-(Aminomethyl)-3- fluorobenzonitrile B Parallel Amide Coupling Reactions A->B C Purification & Characterization B->C D Compound Library (FN-Series) C->D E Primary Screen: Broad Cytotoxicity Assay (e.g., MTT/Resazurin) D->E F Hit Identification (IC50 < 10 µM) E->F G Secondary Screen: Target-Based Assay (e.g., Kinase Inhibition) F->G H Mechanism of Action (e.g., Apoptosis Assay) G->H I Lead Candidate Selection H->I J In Vivo Efficacy (Xenograft Models) I->J K ADME/Tox Profiling J->K

Caption: High-level workflow for anticancer drug discovery.

Synthesis of a Focused Amide Library

The primary amine of 4-(aminomethyl)-3-fluorobenzonitrile is an ideal point for diversification. The following protocol details a robust and scalable method for generating a library of N-substituted amide derivatives via parallel synthesis. This approach allows for the systematic exploration of various substituents to build a structure-activity relationship (SAR) profile.[5]

General Synthetic Scheme

The core reaction involves the coupling of the primary amine with a diverse set of carboxylic acids using a standard peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).

Caption: General reaction for amide library synthesis.

Protocol: Parallel Amide Synthesis (96-well plate format)

Rationale: This protocol is optimized for efficiency, allowing for the simultaneous synthesis of multiple analogs. Using a 96-well plate format minimizes reagent handling and ensures consistency across reactions. HATU is chosen as the coupling agent for its high efficiency and low rate of epimerization.

Materials:

  • 4-(Aminomethyl)-3-fluorobenzonitrile (CAS: 701264-00-8)[6]

  • A diverse library of carboxylic acids (e.g., substituted benzoic acids, aliphatic carboxylic acids, heterocyclic carboxylic acids)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 96-well reaction block with sealing mat

  • Multi-channel pipette

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 4-(aminomethyl)-3-fluorobenzonitrile in anhydrous DMF (e.g., 0.2 M).

    • Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.8 M).

    • Weigh 1.2 equivalents of each unique carboxylic acid into individual wells of the 96-well block.

    • Weigh 1.15 equivalents of HATU into each well.

  • Reaction Setup:

    • To each well containing the carboxylic acid and HATU, add 250 µL of anhydrous DMF.

    • Add 1.0 equivalent (e.g., 250 µL of the 0.2 M stock) of the 4-(aminomethyl)-3-fluorobenzonitrile solution to each well.

    • Initiate the reaction by adding 2.0 equivalents (e.g., 125 µL of the 0.8 M stock) of the DIPEA solution to each well.

    • Seal the reaction block securely with a sealing mat.

  • Reaction Incubation:

    • Place the reaction block on an orbital shaker at room temperature and agitate for 12-16 hours.

    • Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.

  • Work-up and Purification:

    • Quench the reactions by adding 500 µL of saturated aqueous NaHCO₃ to each well.[7]

    • Extract the product by adding 1 mL of EtOAc to each well. Mix thoroughly and allow the layers to separate.

    • Transfer the organic (top) layer to a fresh 96-well plate. Repeat the extraction once more.

    • Combine the organic extracts and wash with 1 mL of brine.[7]

    • Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • The crude products can be purified using high-throughput preparative HPLC with a C18 column.

  • Characterization:

    • Confirm the identity and purity of each final compound using LC-MS and ¹H NMR.

In Vitro Screening Cascade

Once a library of compounds is synthesized, a systematic screening process is essential to identify promising candidates.[8] The cascade begins with a broad assessment of cytotoxicity and progressively narrows down to more specific, mechanism-based assays.[9]

Primary Screen: Cell Viability / Cytotoxicity Assay

Rationale: The initial goal is to identify compounds that inhibit the proliferation of cancer cells.[10] A cell viability assay, such as the MTT or Resazurin assay, is a cost-effective and high-throughput method for this first pass.[8][11] A panel of cancer cell lines from different tissues should be used to identify compounds with broad activity or potential tissue-type selectivity.[8]

Protocol: Resazurin Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette, incubator, fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds and Doxorubicin in complete medium. A typical starting concentration is 100 µM, with 7-point, 1:3 dilutions. Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "vehicle control" (medium with DMSO) and "no-cell control" (medium only).

    • Incubate for 72 hours at 37°C, 5% CO₂.[8]

  • Resazurin Addition and Measurement:

    • Add 20 µL of the Resazurin solution to each well.

    • Incubate for another 2-4 hours at 37°C.

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no-cell control) from all readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percent viability against the log of the compound concentration and fit a dose-response curve (sigmoidal, variable slope) to calculate the IC50 value for each compound.

Data Presentation: Summarize the IC50 values in a table for clear comparison. Compounds with IC50 values below 10 µM are typically considered "hits" for further investigation.

Compound IDR-GroupMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
FN-0014-chlorophenyl5.28.16.5
FN-0023,4-dimethoxyphenyl25.631.428.9
FN-003Thiophen-2-yl1.82.53.1
FN-004Cyclohexyl> 50> 50> 50
DoxorubicinN/A (Control)0.150.210.18
Secondary Screen: Target-Based and Mechanistic Assays

"Hits" from the primary screen require further investigation to understand their mechanism of action (MoA). Since many small molecules exert their anticancer effects by targeting signaling pathways crucial for cell survival and proliferation, a kinase inhibition assay is a logical next step.[12][13] The PI3K/AKT/mTOR pathway is a frequently activated pathway in many cancers and serves as an excellent target.[14]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor FN-Series Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Protocol: In Vitro Kinase Inhibition Assay (e.g., PI3K)

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. A luminescent ADP-Glo™ assay is a robust method that quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human PI3K enzyme

  • Kinase substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase buffer

  • Test compounds and a known PI3K inhibitor (e.g., Wortmannin)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup:

    • Add 2.5 µL of test compound dilutions (in kinase buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of the PI3K enzyme/substrate mixture to each well to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition relative to controls and determine the IC50 value for kinase inhibition.

Advancing to Preclinical Models

Compounds that demonstrate potent and specific activity in vitro become candidates for preclinical evaluation. This critical phase assesses the compound's efficacy and safety in a living organism.[15] While detailed protocols are beyond the scope of this document, the standard approach involves using tumor xenograft models in immunocompromised mice.[16] In these models, human cancer cells are implanted, and the effect of the test compound on tumor growth is monitored over time.[17] These studies provide essential data on pharmacokinetics, pharmacodynamics, and overall in vivo efficacy that are required before a compound can be considered for clinical development.[15][18]

Conclusion

4-(Aminomethyl)-3-fluorobenzonitrile is a valuable and versatile scaffold for the development of novel anticancer agents. Its chemical tractability allows for the rapid synthesis of diverse compound libraries. By employing a systematic screening cascade—from broad cytotoxicity assays to specific, mechanism-of-action studies—researchers can efficiently identify potent lead compounds. The protocols and strategies outlined in this document provide a robust framework for initiating a drug discovery program based on this promising chemical starting point.

References

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021-07-02). Available at: [Link]

  • Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC - PubMed Central. Available at: [Link]

  • Novel Anticancer Strategies - PMC - NIH. (2021-02-18). Available at: [Link]

  • In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology. Available at: [Link]

  • Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed. (2025-08-03). Available at: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. Available at: [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC - PubMed Central. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. Available at: [Link]

  • In Vivo Preclinical Mouse Models - Champions Oncology. Available at: [Link]

  • Novel Anticancer Strategies II - MDPI. (2023-02-10). Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020-04-08). Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. Available at: [Link]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC - PubMed Central. Available at: [Link]

  • Small Molecule Compounds of Natural Origin Target Cellular Receptors to Inhibit Cancer Development and Progression - MDPI. Available at: [Link]

  • Small Molecule Cancer Therapy Targets - BPS Bioscience. Available at: [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. Available at: [Link]

  • Structure-activity relationship of fluoroquinolones as anticancer agents. - ResearchGate. Available at: [Link]

  • New and Unusual Scaffolds in Medicinal Chemistry - ResearchGate. (2025-08-07). Available at: [Link]

  • In Vivo Oncology - Pharmacology Discovery Services. Available at: [Link]

  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A | ACS Omega. (2020-06-14). Available at: [Link]

  • Flavonoids as anticancer agents: structure-activity relationship study - PubMed. Available at: [Link]

  • Safety Data Sheet: 4-Aminobenzonitrile - Carl ROTH. (2025-03-31). Available at: [Link]

  • Kate Jones, Assistant Editor – RSC Advances Blog - RSC Blogs. (2024-12-06). Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Anti-cancer drug targets: Tools for research - News-Medical.Net. (2022-01-25). Available at: [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - MDPI. Available at: [Link]

  • Combinatorial Strategies to Target Molecular and Signaling Pathways to Disarm Cancer Stem Cells - Frontiers. Available at: [Link]

  • NOVEL DELIVERY APPROACHES FOR CANCER THERAPEUTICS - PMC - PubMed Central. Available at: [Link]

  • Structure-activity relationship of anticancer drug candidate quinones - TÜBİTAK Academic Journals. (2023-12-08). Available at: [Link]

  • In vitro and in vivo drug screens of tumor cells identify novel therapies for high‐risk child cancer - PubMed Central. (2022-04-07). Available at: [Link]

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC - NIH. Available at: [Link]

  • The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Available at: [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021-11-27). Available at: [Link]

  • Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides - Oxford Academic. (2020-09-25). Available at: [Link]

  • Efficacy Studies | In Vivo Pharmacology Services - WuXi Biologics. Available at: [Link]

  • CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents.
  • Tumor Cell Proliferation Inhibition Assay Service - Creative Biolabs. Available at: [Link]

  • Combination of vascular surgery with novel vascular targeting agents as cancer therapeutics - Frontiers. Available at: [Link]

  • assessment of bioactivity profiles within the National Cancer Institute anticancer screening data - AACR Journals. Available at: [Link]

Sources

The Strategic Integration of 4-(Aminomethyl)-3-fluorobenzonitrile in the Synthesis of Advanced Covalent Organic Frameworks: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The burgeoning field of Covalent Organic Frameworks (COFs) has presented a paradigm shift in materials science, offering crystalline, porous polymers with tailorable functionalities. This guide delves into the strategic use of 4-(aminomethyl)-3-fluorobenzonitrile as a key building block in the synthesis of novel COFs, with a particular focus on applications in drug delivery and beyond. The incorporation of fluorine and nitrile functionalities into the COF backbone offers unique opportunities to fine-tune the material's properties, including its stability, porosity, and host-guest interactions. This document provides a comprehensive overview, from the foundational chemistry to detailed experimental protocols and characterization techniques, aimed at researchers, scientists, and professionals in drug development.

The Rationale for Fluorination: Enhancing COF Performance

The introduction of fluorine atoms into the organic linkers of COFs is a deliberate design strategy to impart advantageous properties.[1][2] The high electronegativity and small size of fluorine atoms can significantly influence the electronic structure, stability, and intermolecular interactions within the framework.[1][3] Specifically, fluorination can lead to:

  • Enhanced Stability: The strong carbon-fluorine bond contributes to the overall thermal and chemical stability of the COF.[1]

  • Improved Porosity and Crystallinity: Fluorine substitution can influence the stacking behavior of the 2D layers, potentially leading to higher porosity and improved crystallinity.[1]

  • Hydrophobicity Control: The incorporation of fluorine can increase the hydrophobicity of the COF, which can be advantageous for specific applications such as the adsorption of organic molecules from aqueous solutions.[2][4]

  • Modulated Electronic Properties: The electron-withdrawing nature of fluorine can alter the electronic landscape of the COF, impacting its performance in catalysis and sensing.[3]

  • Enhanced Drug Loading Capacity: The presence of fluorine can facilitate stronger interactions with certain drug molecules through hydrogen bonding, leading to higher loading capacities.[5]

The nitrile group, on the other hand, provides a site for post-synthetic modification and can contribute to the overall polarity and binding affinity of the COF.

Synthetic Strategy: The Schiff Base Condensation Pathway

A robust and widely employed method for the synthesis of imine-linked COFs is the Schiff base condensation reaction between an amine and an aldehyde.[6][7] This reversible reaction allows for the "error-checking" necessary to form a highly crystalline and ordered framework.[8]

In this proposed synthesis, 4-(aminomethyl)-3-fluorobenzonitrile, with its primary amine functionality, will serve as one of the building blocks. To form a 2D porous network, a multifunctional aldehyde comonomer is required. A suitable candidate is 1,3,5-triformylphloroglucinol (Tp), a C3-symmetric aldehyde known to produce stable and crystalline COFs.

The following diagram illustrates the proposed synthetic workflow:

G cluster_synthesis COF Synthesis cluster_characterization Characterization cluster_application Application Monomer_Preparation Monomer Preparation: - 4-(aminomethyl)-3-fluorobenzonitrile - 1,3,5-triformylphloroglucinol (Tp) Solvothermal_Reaction Solvothermal Reaction: - Solvents (e.g., mesitylene/dioxane) - Acetic Acid Catalyst Monomer_Preparation->Solvothermal_Reaction Reactants Purification Purification: - Washing with organic solvents - Soxhlet extraction Solvothermal_Reaction->Purification Crude Product Activation Activation: - Solvent exchange - Drying under vacuum Purification->Activation Purified COF PXRD Powder X-ray Diffraction (PXRD) Activation->PXRD Characterize Structure FTIR Fourier-Transform Infrared (FT-IR) Spectroscopy Activation->FTIR Characterize Linkage TGA Thermogravimetric Analysis (TGA) Activation->TGA Characterize Stability SEM_TEM Scanning/Transmission Electron Microscopy (SEM/TEM) Activation->SEM_TEM Characterize Morphology N2_Sorption Nitrogen Sorption Analysis Activation->N2_Sorption Characterize Porosity Drug_Loading Drug Loading: - e.g., 5-Fluorouracil Activation->Drug_Loading Activated COF Drug_Release In Vitro Drug Release Studies Drug_Loading->Drug_Release Drug-loaded COF

Caption: Proposed workflow for the synthesis, characterization, and application of a fluorinated COF.

Detailed Experimental Protocols

Synthesis of the Fluorinated Covalent Organic Framework (F-COF)

This protocol is a representative example and may require optimization based on experimental observations.

Materials:

  • 4-(aminomethyl)-3-fluorobenzonitrile (≥95% purity)[9]

  • 1,3,5-triformylphloroglucinol (Tp)

  • Mesitylene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Acetic acid (6 M aqueous solution)

  • Acetone (reagent grade)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • In a Pyrex tube, add 4-(aminomethyl)-3-fluorobenzonitrile (0.3 mmol, 45.05 mg) and 1,3,5-triformylphloroglucinol (0.2 mmol, 42.03 mg).

  • Add a solvent mixture of mesitylene (1.0 mL) and 1,4-dioxane (1.0 mL).

  • Add 6 M aqueous acetic acid (0.2 mL) as a catalyst. The acidity of the reaction mixture is crucial and must be carefully controlled to facilitate both the nucleophilic attack and the dehydration steps of the Schiff base condensation.[6]

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and seal it with a flame.

  • Heat the sealed tube in an oven at 120 °C for 3 days. The solvothermal conditions are generally necessary to promote the formation of a crystalline COF.[10]

  • After cooling to room temperature, a precipitate should be observed.

  • Isolate the solid product by filtration and wash thoroughly with acetone and THF to remove unreacted monomers and oligomers.

  • Further purify the product by Soxhlet extraction with THF for 24 hours.

  • Dry the purified F-COF powder under vacuum at 150 °C for 12 hours to afford the final product.

Characterization of the F-COF

A suite of analytical techniques is essential to confirm the successful synthesis and to determine the properties of the F-COF.[11]

Technique Purpose Expected Outcome
Powder X-ray Diffraction (PXRD) To determine the crystallinity and the crystal structure of the COF.[12]A diffraction pattern with distinct peaks corresponding to a specific crystal lattice, confirming long-range order.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the formation of the imine linkage and the presence of functional groups.Disappearance of the N-H stretching bands of the amine and C=O stretching of the aldehyde, and the appearance of a C=N stretching band around 1620 cm⁻¹.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the COF.High thermal stability, with decomposition likely occurring above 400 °C.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) To visualize the morphology and particle size of the COF.Images revealing the shape and size of the COF particles, which can vary from spherical to fibrous.
Nitrogen Sorption Analysis To determine the porosity, including the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.A type I or IV isotherm characteristic of microporous or mesoporous materials, respectively, with a high surface area.

Application in Drug Delivery: A Case Study with 5-Fluorouracil

The unique properties of the synthesized F-COF make it a promising candidate for drug delivery applications.[5][13] The high surface area and porous nature allow for efficient drug loading, while the chemical functionality can be tuned for controlled release.[14][15]

Drug Loading Protocol
  • Disperse 50 mg of the activated F-COF in a 10 mL solution of 5-fluorouracil (5-FU) in a suitable solvent (e.g., a mixture of water and an organic solvent to enhance solubility) at a concentration of 2 mg/mL.

  • Stir the suspension at room temperature for 48 hours in the dark to allow for maximum drug loading.

  • Centrifuge the mixture to collect the 5-FU loaded F-COF.

  • Wash the solid with the solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded COF under vacuum.

  • Determine the drug loading capacity by measuring the concentration of 5-FU in the supernatant using UV-Vis spectroscopy. The loading capacity is expected to be significant due to the favorable interactions between the fluorinated framework and the fluorinated drug molecule.[5]

In Vitro Drug Release Protocol
  • Suspend 10 mg of the 5-FU loaded F-COF in 10 mL of phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the tumor microenvironment).

  • Incubate the suspension at 37 °C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS.

  • Analyze the concentration of released 5-FU in the withdrawn aliquots by UV-Vis spectroscopy. A sustained release profile is anticipated, potentially with a faster release at the lower pH due to the protonation of the imine linkages, leading to a slight destabilization of the framework.

Conclusion and Future Outlook

The use of 4-(aminomethyl)-3-fluorobenzonitrile as a building block for COF synthesis opens up new avenues for the design of functional materials with tailored properties. The strategic incorporation of fluorine and nitrile groups can lead to COFs with enhanced stability, porosity, and specific functionalities, making them highly attractive for applications in drug delivery, catalysis, and separations. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this promising building block and to contribute to the advancement of COF chemistry and its applications.

References

  • Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society. Available at: [Link]

  • Fluorinated covalent organic frameworks for efficient drug delivery. RSC Publishing. Available at: [Link]

  • Determining Covalent Organic Framework Structures Using Electron Crystallography and Computational Intelligence. Journal of the American Chemical Society. Available at: [Link]

  • Covalent Organic Frameworks based on Schiff-base Chemistry. Synthesis, Properties and Potential Applications. Universidad Autónoma de Madrid. Available at: [Link]

  • Covalent organic frameworks: Design, synthesis, characterization and applications. ResearchGate. Available at: [Link]

  • 3-Fluoro-4-aminobenzonitrile: A Versatile Intermediate for Pharmaceutical Synthesis and Advanced Materials. Medium. Available at: [Link]

  • Functional Covalent Organic Frameworks: Design Principles to Potential Applications. ACS Publications. Available at: [Link]

  • Fluorine-Containing Covalent Organic Frameworks: Synthesis and Application. PubMed. Available at: [Link]

  • Imine and imine-derived linkages in two-dimensional covalent organic frameworks. DR-NTU. Available at: [Link]

  • Covalent organic frameworks based on Schiff-base chemistry: synthesis, properties and potential applications. RSC Publishing. Available at: [Link]

  • Synthesis of 2D Imine–Linked Covalent Organic Frameworks through Formal Transimination Reactions. ResearchGate. Available at: [Link]

  • Covalent organic framework-based nanoplatforms with tunable mechanical properties for drug delivery and cancer therapy. PMC - NIH. Available at: [Link]

  • Novel imine-linked covalent organic frameworks: preparation, characterization and application. RSC Publishing. Available at: [Link]

  • Process for preparing fluorobenzonitriles. Google Patents.
  • Chemistry of Covalent Organic Frameworks. Berkeley Global Science Institute. Available at: [Link]

  • A Fluorine-Functionalized 3D Covalent Organic Framework with Entangled 2D Layers. Wiley Online Library. Available at: [Link]

  • Probing the chemical structure of monolayer covalent-organic frameworks grown via Schiff-base condensation reactions. UCL Discovery. Available at: [Link]

  • Synthesis of highly crystalline imine-linked covalent organic frameworks via controlling monomer feeding rates in an open system. RSC Publishing. Available at: [Link]

  • 4-Fluorobenzonitrile. ResearchGate. Available at: [Link]

  • Surface-Confined Crystalline Two-Dimensional Covalent Organic Frameworks via on-Surface Schiff-Base Coupling. ACS Publications. Available at: [Link]

  • Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery. MDPI. Available at: [Link]

  • Fluorine-functionalized covalent organic framework as efficient solid phase extraction sorbent for adsorption of aflatoxins in nuts. Springer. Available at: [Link]

  • Structural Characteristics and Environmental Applications of Covalent Organic Frameworks. MDPI. Available at: [Link]

  • Designed Synthesis of Imine-Linked 2D Covalent Organic Frameworks with Enhanced Stability and Functionality. ACS Publications. Available at: [Link]

  • 4-Fluorobenzonitrile. PubChem. Available at: [Link]

  • Covalent Organic Frameworks (COFs) for Drug Delivery Applications. Taylor & Francis. Available at: [Link]

  • Fluorine-Substituted Covalent Organic Framework/Anodized TiO 2 Z-Scheme Heterojunction for Enhanced Photoelectrochemical Hydrogen Evolution. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

improving the yield of reactions with 4-(Aminomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-(Aminomethyl)-3-fluorobenzonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique reactivity of this valuable building block. My aim is to provide not just protocols, but a foundational understanding of the molecule's behavior, enabling you to troubleshoot effectively and optimize your reaction yields. The inherent electronic properties of this reagent present specific, yet surmountable, challenges in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: My reactions with 4-(aminomethyl)-3-fluorobenzonitrile are consistently sluggish or low-yielding compared to standard benzylamine. Why is this?

A1: This is the most common observation and stems directly from the molecule's electronic architecture. The primary aminomethyl group is attached to a benzene ring that is substituted with two powerful electron-withdrawing groups (EWGs): a fluorine atom ortho to the aminomethyl group and a nitrile (cyano) group meta to it.

  • Inductive Effect of Fluorine: Fluorine is highly electronegative and pulls electron density away from the aromatic ring and, consequently, from the benzylic carbon and the attached amino group. This effect is strongest at the ortho position.[1]

  • Resonance and Inductive Effects of the Nitrile Group: The cyano group is one of the strongest EWGs. It deactivates the ring through both resonance and strong inductive effects, further reducing the electron density available on the nitrogen atom.[2][3]

This cumulative electron withdrawal significantly reduces the basicity and nucleophilicity of the primary amine. As a result, its ability to attack electrophilic centers—be it an activated carboxylic acid, a carbonyl carbon, or an alkyl halide—is diminished, leading to slower reaction rates and lower yields under standard conditions. The key to success is to compensate for this reduced reactivity with carefully selected reagents and optimized conditions.

G cluster_molecule 4-(Aminomethyl)-3-fluorobenzonitrile cluster_effects Electronic Effects cluster_consequences Experimental Consequences mol Structure F Fluorine (-F) (ortho) EWG Strong Electron Withdrawal F->EWG Inductive Effect CN Nitrile (-CN) (meta) CN->EWG Inductive & Resonance Effects Amine Aminomethyl Group (-CH₂NH₂) Reactivity Reduced Basicity & Nucleophilicity of Amine Amine->Reactivity Directly Impacts EWG->Reactivity Leads to Slow Sluggish Reaction Rates Reactivity->Slow LowYield Low Yields under Standard Conditions Reactivity->LowYield

Caption: Electronic effects impacting the reactivity of the amine group.

Troubleshooting Guide: Amide Coupling Reactions

Q2: My standard amide coupling protocol using EDC/HOBt is failing or giving yields below 30%. How can I improve this?

A2: This is a classic case where the reduced nucleophilicity of the amine is preventing efficient attack on the moderately reactive O-acylisourea intermediate formed by EDC. To overcome this, you must employ a more potent activation strategy.

The Causality: Standard carbodiimide reagents like EDC, especially when paired with additives like HOBt, may not generate a sufficiently reactive electrophile to be intercepted effectively by the electron-poor amine. The activated intermediate can decompose or undergo side reactions before the desired coupling occurs.[4]

Troubleshooting Workflow:

AmideCouplingWorkflow Start Low Yield with EDC/HOBt Step1 Switch to Uronium/Phosphonium Coupling Reagent (e.g., HATU, HBTU, PyBOP) Start->Step1 Step2 Optimize Base & Solvent Base: DIPEA, 2,4,6-Collidine Solvent: DMF, NMP, DCM Step1->Step2 If yield is still suboptimal Step4 Consider Acyl Fluoride Intermediate (e.g., using TFFH, PyFluor) Step1->Step4 For very difficult couplings Success High Yield Achieved Step1->Success If successful Step3 Increase Reaction Temperature (e.g., 40-80 °C) Step2->Step3 If reaction is slow Step2->Success If successful Step3->Success Monitor closely Step4->Success Highly reactive ReductiveAmination Amine 4-(Aminomethyl)- 3-fluorobenzonitrile Imine Iminium Ion Intermediate Amine->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Product Secondary or Tertiary Amine Product Imine->Product Water H₂O (byproduct) Imine->Water Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product Reduces Dehydrator Dehydrating Agent (e.g., MgSO₄) Water->Dehydrator Sequestered by

Sources

troubleshooting the scale-up synthesis of 4-(Aminomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(aminomethyl)-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate. Here, we address common challenges encountered during synthesis, offering practical, field-tested solutions and detailed experimental protocols. Our goal is to provide you with the expertise to ensure a robust, safe, and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-(aminomethyl)-3-fluorobenzonitrile?

A1: The two primary routes for synthesizing 4-(aminomethyl)-3-fluorobenzonitrile are the reduction of a nitrile precursor and the reduction of a benzyl azide. The most direct precursor is 4-(bromomethyl)-3-fluorobenzonitrile, which can be converted to the target molecule through various methods.[1]

Q2: What are the key challenges when scaling up the synthesis of this compound?

A2: Key scale-up challenges include:

  • Reaction Exothermicity: The reduction of nitriles is often highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.

  • Catalyst Deactivation: In catalytic hydrogenations, the catalyst can be deactivated by impurities or by the product itself, leading to incomplete reactions.[2][3]

  • Byproduct Formation: Over-reduction or side reactions can lead to the formation of secondary and tertiary amines, which can be difficult to remove.[4][5]

  • Work-up and Purification: Isolating the pure product on a large scale can be challenging due to its physical properties and the presence of impurities.

Q3: What safety precautions should be taken during the synthesis?

A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[6] Ensure adequate ventilation to avoid inhalation of vapors.[6][7] When working with flammable solvents and hydrogen gas, all sources of ignition must be eliminated.[8] A thorough risk assessment should be conducted before commencing any scale-up synthesis.

Troubleshooting Guide

This section provides a detailed breakdown of potential issues you may encounter during the scale-up synthesis of 4-(aminomethyl)-3-fluorobenzonitrile, along with their causes and recommended solutions.

Issue 1: Incomplete Reaction or Low Yield in Nitrile Reduction

Symptoms:

  • TLC or HPLC analysis shows a significant amount of starting material remaining.

  • The isolated yield of the desired product is lower than expected.

Potential Causes and Solutions:

CauseExplanationTroubleshooting Steps
Catalyst Deactivation The catalyst (e.g., Raney Nickel, Palladium on carbon) can be poisoned by impurities in the starting material or solvent. The product amine can also bind to the catalyst surface, inhibiting its activity.[2]1. Use High-Purity Reagents: Ensure starting materials and solvents are free from sulfur, heavy metals, and other potential catalyst poisons. 2. Optimize Catalyst Loading: Increase the catalyst loading in small increments. 3. Catalyst Pre-treatment: Follow the manufacturer's instructions for catalyst activation and handling.[9] 4. Consider a Different Catalyst: Some catalysts are more robust to deactivation.
Insufficient Hydrogen Pressure For catalytic hydrogenations, inadequate hydrogen pressure can lead to slow or incomplete reactions.1. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of your reactor. 2. Ensure Proper Agitation: Good mixing is crucial for efficient gas-liquid mass transfer.
Poor Solubility of Starting Material The starting nitrile may not be fully dissolved in the chosen solvent, limiting its availability for reaction.1. Select an Appropriate Solvent: Choose a solvent in which the starting material is highly soluble at the reaction temperature. 2. Increase Reaction Temperature: Carefully increasing the temperature can improve solubility and reaction rate.[10]
Reagent Decomposition For chemical reductions (e.g., with LiAlH4), the reagent may have degraded due to improper storage or handling.1. Use Fresh Reagents: Ensure your reducing agent is fresh and has been stored under the recommended conditions. 2. Titrate the Reagent: If possible, titrate the reducing agent to determine its active concentration.
Issue 2: Formation of Secondary and Tertiary Amine Impurities

Symptoms:

  • Mass spectrometry or NMR analysis of the crude product shows the presence of dimeric and trimeric amine byproducts.

Potential Causes and Solutions:

CauseExplanationTroubleshooting Steps
Reaction of Intermediate Imine During nitrile reduction, an intermediate imine is formed. This imine can react with the newly formed primary amine to generate a secondary amine, which can further react to form a tertiary amine.[4]1. Add Ammonia: The addition of ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines by competing for reaction with the intermediate imine. 2. Optimize Reaction Conditions: Lowering the reaction temperature and pressure can sometimes favor the formation of the primary amine.[4] 3. Use a Different Catalyst: Certain catalysts are more selective for the formation of primary amines.[4][11][12]
High Local Concentration of Product In a large-scale batch reaction, poor mixing can lead to localized high concentrations of the product amine, promoting side reactions.1. Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction. 2. Controlled Addition: Add the reducing agent or hydrogen gas at a controlled rate to avoid a rapid buildup of the product.
Issue 3: Difficult Purification of the Final Product

Symptoms:

  • The isolated product is an oil or a waxy solid that is difficult to handle.

  • Standard purification techniques like crystallization are ineffective.

Potential Causes and Solutions:

CauseExplanationTroubleshooting Steps
Product is a Low-Melting Solid or Oil The free base of 4-(aminomethyl)-3-fluorobenzonitrile may have a low melting point, making it difficult to isolate as a crystalline solid.1. Salt Formation: Convert the amine to a salt (e.g., hydrochloride or sulfate) by treating the crude product with the corresponding acid. Amine salts are typically crystalline and easier to handle and purify by recrystallization.[13]
Presence of Closely Related Impurities The impurities (e.g., secondary amines) have similar physical properties to the desired product, making separation by conventional methods challenging.1. Chromatography: While not always ideal for large-scale purification, column chromatography may be necessary to remove stubborn impurities. 2. Vacuum Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method.[13]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-(Bromomethyl)-3-fluorobenzonitrile

This protocol outlines a general procedure for the reduction of the nitrile to the primary amine using catalytic hydrogenation.

Diagram of the Catalytic Hydrogenation Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Reactor with 4-(bromomethyl)-3-fluorobenzonitrile and Solvent (e.g., Methanol) B Add Catalyst (e.g., Raney Nickel or Pd/C) under Inert Atmosphere A->B C Pressurize with Hydrogen B->C D Heat and Stir C->D E Monitor Reaction Progress (TLC/HPLC) D->E F Cool and Depressurize E->F G Filter to Remove Catalyst F->G H Concentrate Filtrate G->H I Purify by Vacuum Distillation or Salt Formation/Recrystallization H->I

Caption: Workflow for catalytic hydrogenation.

Step-by-Step Methodology:

  • Reactor Setup: Charge a suitable pressure reactor with 4-(bromomethyl)-3-fluorobenzonitrile and a solvent such as methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel).

  • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the desired pressure (typically 50-100 psi). Heat the reaction mixture to 40-60 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or by forming a salt and recrystallizing.[13]

Protocol 2: Staudinger Reduction of 4-(Azidomethyl)-3-fluorobenzonitrile

This protocol provides an alternative, milder route to the target amine via a Staudinger reaction.[14]

Diagram of the Staudinger Reduction Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-(azidomethyl)-3-fluorobenzonitrile in a suitable solvent (e.g., THF/Water) B Add Triphenylphosphine Portion-wise A->B C Stir at Room Temperature B->C D Monitor Reaction Progress (TLC/HPLC) C->D E Concentrate the Reaction Mixture D->E F Extract with an Organic Solvent E->F G Wash the Organic Layer F->G H Purify by Column Chromatography or Crystallization G->H

Caption: Workflow for Staudinger reduction.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-(azidomethyl)-3-fluorobenzonitrile in a mixture of THF and water.

  • Reagent Addition: To the stirred solution, add triphenylphosphine portion-wise at room temperature. The reaction is typically exothermic and may require cooling.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization to yield 4-(aminomethyl)-3-fluorobenzonitrile.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Nitrile reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reduction of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

  • ACS Publications. (2022, January 26). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters. Retrieved from [Link]

  • Google Patents. (1995, November 14). US5466859A - Process for preparing fluorobenzonitriles.
  • Oxford Lab Fine Chem LLP. (n.d.). BENZYLAMINE - (For Synthesis) MSDS. Retrieved from [Link]

  • University of Surrey. (n.d.). The Fluor Pilot Plant. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024, July 18). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Retrieved from [Link]

  • Reddit. (2024, November 8). How to purify Benzylamine? [Online forum post]. r/OrganicChemistry. Retrieved from [Link]

  • National Institutes of Health. (2008, September 25). Investigation of the Regioselectivity for Staudinger Reaction and Its Application for the Synthesis of Aminoglycosides with N-1 Modification. Retrieved from [Link]

  • Google Patents. (2007, November 6). US7291754B2 - Process for the catalytic hydrogenation of a nitrile.
  • ScienceDirect. (2018). Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Catalytic hydrogenation of aromatic nitriles and dinitriles with nickel compounds. Retrieved from [Link]

  • Google Patents. (2006, August 16). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • European Patent Office. (1991, October 23). EP 0452952 B1 - Process for producing benzylamines. Retrieved from [Link]

  • Loba Chemie. (2016, April 29). BENZYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Sustainable organophosphorus-catalysed Staudinger reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Hydrogenation of Nitriles to Primary Amines Over Highly Dispersed Ni/SiC Catalyst Without Ammonia Addition. Retrieved from [Link]

  • University of Surrey. (n.d.). Feasibility of configuring the Fluor Pilot Plant as a novel water purification plant to remove micro/nanoplastics. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

  • ACS Publications. (2020, May 1). The Staudinger Ligation. Chemical Reviews. Retrieved from [Link]

  • Medium. (n.d.). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Retrieved from [Link]

  • Alpha Chemika. (n.d.). BENZYLAMINE For Synthesis. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. Retrieved from [Link]

  • RSC Publishing. (n.d.). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Retrieved from [Link]

  • Defense Technical Information Center. (2006, December 28). Benzylamine-Free, Heavy-Metal-Free Synthesis of CL-20. Retrieved from [Link]

  • Google Patents. (2018, August 17). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
  • YouTube. (2018, June 16). Nitriles: reduction to amines. Retrieved from [Link]

  • YouTube. (2019, December 4). Staudinger Reduction. Retrieved from [Link]

Sources

Technical Support Center: Analytical Methods for Impurity Profiling of 4-(Aminomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 4-(Aminomethyl)-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the detection and quantification of impurities in this critical pharmaceutical intermediate. Adherence to rigorous analytical standards is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document provides a comprehensive overview of recommended analytical methodologies, potential challenges, and practical solutions.

The Criticality of Impurity Profiling

4-(Aminomethyl)-3-fluorobenzonitrile is a key building block in the synthesis of various pharmaceutical agents. The purity of this intermediate directly impacts the quality and safety of the final drug product. Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[2] Therefore, robust analytical methods are essential for the identification, quantification, and control of these impurities to meet stringent regulatory requirements, such as those outlined by the International Council for Harmonisation (ICH).[3]

Potential Impurities in 4-(Aminomethyl)-3-fluorobenzonitrile

Based on common synthetic routes, which often involve the amination of a brominated precursor, the following impurities could potentially be present:

  • Starting Materials: Unreacted 4-(Bromomethyl)-3-fluorobenzonitrile.

  • Isomeric Impurities: Positional isomers of the starting material or the final product.

  • Over-alkylation Products: Di- or tri-substituted amine derivatives.

  • Hydrolysis Products: 4-(Aminomethyl)-3-fluorobenzoic acid or its corresponding amide, formed by the hydrolysis of the nitrile group.[4][5]

  • Oxidation Products: Impurities formed through oxidative degradation of the aminomethyl group.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides a detailed, question-and-answer-based guide to address specific issues you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4-(Aminomethyl)-3-fluorobenzonitrile and its impurities.[2]

Q1: What is a good starting HPLC method for purity analysis of 4-(Aminomethyl)-3-fluorobenzonitrile?

A reversed-phase HPLC method with UV detection is generally a suitable starting point. Due to the polar nature of the primary amine, a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is recommended.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for a broad range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for the basic amine and is MS-compatible.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesA broad gradient is useful for initial screening of unknown impurities with a wide polarity range.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 220 nm and 254 nmThe benzonitrile chromophore should have absorbance at these wavelengths.
Injection Vol. 10 µLA standard injection volume.

Q2: I am observing poor peak shape (tailing) for the main peak. What could be the cause and how can I fix it?

Peak tailing for basic compounds like 4-(Aminomethyl)-3-fluorobenzonitrile is a common issue in reversed-phase HPLC.

  • Causality: The primary amine can interact with residual acidic silanol groups on the silica-based stationary phase, leading to secondary interactions and peak tailing.

  • Troubleshooting:

    • Lower Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5 with formic or phosphoric acid) to keep the primary amine protonated and minimize interactions with silanols.

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of active silanol groups.

    • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape, but this is not compatible with mass spectrometry detection.

Q3: I see an unexpected peak that elutes very early. What could it be?

An early-eluting peak is likely a very polar impurity.

  • Potential Identity: This could be a hydrolysis product like 4-(aminomethyl)-3-fluorobenzoic acid.

  • Troubleshooting & Confirmation:

    • LC-MS Analysis: The most effective way to identify this unknown is to use a mass spectrometer as a detector to obtain the mass-to-charge ratio (m/z) of the impurity.

    • Spiking Study: If a standard of the suspected impurity is available, a spiking study can confirm its identity by observing an increase in the peak area of the unknown upon co-injection.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sample Dissolve Sample in Mobile Phase A Initial_Screen Initial Gradient Screen Prep_Sample->Initial_Screen Prep_Std Prepare Standard Solution Prep_Std->Initial_Screen Optimize Optimize Gradient & Isocratic Steps Initial_Screen->Optimize Evaluate Resolution & Peak Shape Validate Method Validation (ICH Q2(R1)) Optimize->Validate Finalized Method Impurity_ID Impurity Identification (LC-MS) Optimize->Impurity_ID Peak_Integration Peak Integration & Purity Calculation Validate->Peak_Integration

Caption: A typical workflow for developing and validating an HPLC method for impurity analysis.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

GC-based methods are suitable for the analysis of volatile and thermally stable impurities, such as residual solvents and certain process-related impurities.

Q4: Can I use GC to analyze 4-(Aminomethyl)-3-fluorobenzonitrile directly?

Direct GC analysis of 4-(Aminomethyl)-3-fluorobenzonitrile can be challenging due to its relatively high boiling point and the presence of the polar primary amine, which can lead to poor peak shape and column bleed. However, GC is an excellent technique for identifying volatile impurities.

Q5: What are the most likely volatile impurities I should look for?

  • Residual Solvents: Solvents used during the synthesis and purification steps (e.g., toluene, acetonitrile, ethyl acetate).

  • Starting Material Fragments: Volatile by-products from the synthesis of the brominated precursor.

Q6: How can I improve the GC analysis of my sample?

  • Derivatization: For the analysis of the main compound or less volatile impurities, derivatization can be employed to increase volatility and improve peak shape. For example, the primary amine can be reacted with a silylating agent like BSTFA.

  • Headspace GC-MS: For the analysis of residual solvents, headspace GC-MS is the preferred technique as it introduces only the volatile components into the GC system, protecting the column from non-volatile sample matrix.

Table 2: Example Headspace GC-MS Parameters for Residual Solvents

ParameterRecommended ConditionRationale
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µmA column with appropriate polarity for separating common residual solvents.
Oven Program 40 °C (5 min), then 10 °C/min to 240 °CA standard temperature program for a broad range of solvents.
Carrier Gas Helium at a constant flow of 1.5 mL/minAn inert carrier gas.
Injector Temp. 250 °CEnsures complete volatilization of the analytes.
Headspace Vial Temp. 80 °CTo drive volatile solvents into the headspace.
MS Scan Range m/z 35-350A suitable range to detect common solvents and their fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of unknown impurities and for quantitative analysis (qNMR) without the need for a reference standard of the impurity.

Q7: How can ¹⁹F NMR help in impurity analysis?

Since 4-(Aminomethyl)-3-fluorobenzonitrile contains a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for its analysis.

  • Specificity: The ¹⁹F NMR spectrum will only show signals from fluorine-containing compounds. This can help to quickly identify fluorinated impurities in a complex mixture.

  • Quantitative Analysis: The integral of the ¹⁹F NMR signal is directly proportional to the molar concentration of the fluorine-containing species, allowing for quantification against a known internal standard.

Q8: I have an unknown impurity peak in my HPLC chromatogram. How can NMR help me identify it?

If the impurity can be isolated (e.g., by preparative HPLC), a suite of NMR experiments can be performed to elucidate its structure.

  • ¹H NMR: Provides information about the number and types of protons and their connectivity.

  • ¹³C NMR: Shows the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing for the complete structural assignment of the molecule.

Troubleshooting Logic for Unknown Impurity Identification

Impurity_ID_Logic Start Unknown Peak Detected in HPLC LC_MS Perform LC-MS Analysis Start->LC_MS Mass_Match Database/Literature Mass Match? LC_MS->Mass_Match Confirmed_ID Impurity Identified Mass_Match->Confirmed_ID Yes No_Match No Match Found Mass_Match->No_Match No Isolate Isolate Impurity (Prep HPLC) NMR Perform NMR (¹H, ¹³C, ¹⁹F, 2D) Isolate->NMR Structure_Elucidate Elucidate Structure NMR->Structure_Elucidate Structure_Elucidate->Confirmed_ID No_Match->Isolate

Caption: A decision tree for the identification of an unknown impurity using hyphenated techniques.

Method Validation

All analytical methods used for impurity profiling must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[6]

Table 3: Key Validation Parameters for an Impurity Method

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Concluding Remarks

The successful analysis of impurities in 4-(Aminomethyl)-3-fluorobenzonitrile relies on a multi-faceted approach, often combining chromatographic and spectroscopic techniques. A thorough understanding of the potential impurities based on the synthetic route is crucial for developing specific and sensitive analytical methods. This guide provides a foundational framework for your analytical and troubleshooting efforts. For further assistance, please do not hesitate to contact our technical support team.

References

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Retrieved from [Link]

  • Process for producing salts of cyanobenzylamines. (1999). Google Patents.
  • High-Purity 4-(Bromomethyl)-3-fluorobenzonitrile: Your Key to Advanced Synthesis. (2024, January 24). LinkedIn. Retrieved from [Link]

  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. (2024, April 7). YouTube. Retrieved from [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Retrieved from [Link]

  • Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. Retrieved from [Link]

  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. (2006). Google Patents.
  • Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. (2016). PubMed. Retrieved from [Link]

  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. (2018). MedCrave online. Retrieved from [Link]

  • Hydrolysis of ammonia borane for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation. (2024). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Reaction of β-aminocinnamonitrile and its N-mono- and NN-di-substituted derivatives with benzonitrile oxides. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • 4-Fluorobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. (n.d.). NIH. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions with 4-(Aminomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Aminomethyl)-3-fluorobenzonitrile is a versatile bifunctional building block crucial in medicinal chemistry, particularly in the synthesis of advanced pharmaceutical intermediates, including potent Bruton's tyrosine kinase (BTK) inhibitors.[1][2] Its structure, featuring a nucleophilic primary amine and a reducible nitrile group on a fluorinated phenyl ring, presents unique challenges and opportunities in catalyst selection. The electronic effects of the fluorine and nitrile substituents, combined with the coordinating potential of the aminomethyl group, demand a rational, carefully considered approach to reaction design.

This guide serves as a technical support center for researchers, scientists, and drug development professionals. It is structured in a question-and-answer format to directly address common issues and provide troubleshooting strategies for the most prevalent catalytic transformations involving this key intermediate. Our focus is not just on what to do, but why specific catalysts, ligands, and conditions are chosen, empowering you to optimize your synthetic routes with confidence.

Section 1: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

The primary amine of 4-(aminomethyl)-3-fluorobenzonitrile is an excellent nucleophile for forming C(sp²)–N bonds with aryl or heteroaryl halides and pseudohalides. The Buchwald-Hartwig amination is the premier method for this transformation.[3][4]

FAQ 1.1: I am attempting to couple 4-(aminomethyl)-3-fluorobenzonitrile with an aryl bromide. Which palladium catalyst and ligand system should be my starting point?

This is a classic Buchwald-Hartwig amination scenario. The success of this reaction is overwhelmingly dependent on the choice of the phosphine ligand, which modulates the stability and reactivity of the palladium center.

Core Recommendation: For coupling a primary amine like 4-(aminomethyl)-3-fluorobenzonitrile, especially with a potentially challenging aryl halide, a robust system using a palladium(II) precatalyst and a sterically hindered, electron-rich biarylphosphine ligand is the most reliable starting point.[5][6]

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and cost-effective choice. It is reduced in situ to the active Pd(0) species.[7] Alternatively, a pre-formed Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be used.

  • Ligand Selection: The ligand is the most critical component. Its role is to facilitate both the oxidative addition of the aryl halide and the final, often rate-limiting, reductive elimination step to form the C-N bond.[3] Bulky ligands promote the formation of a monoligated, 14-electron Pd(0)L species, which is highly active in oxidative addition.

Recommended Starting Systems for Screening:

Catalyst System Palladium Source Ligand Typical Base Rationale & Key Features
System 1 (General Purpose) Pd(OAc)₂ (1-2 mol%) XPhos (1.5-3 mol%) NaOt-Bu or K₃PO₄ XPhos is a highly effective, versatile ligand for coupling primary amines. It promotes fast reductive elimination and is effective for a wide range of aryl halides.[5]
System 2 (For Hindered Substrates) Pd₂(dba)₃ (1 mol%) RuPhos (2-4 mol%) K₃PO₄ or Cs₂CO₃ RuPhos is exceptionally active and can facilitate couplings at lower temperatures or with more sterically demanding coupling partners.

| System 3 (Alternative) | Pd(OAc)₂ (1-2 mol%) | SPhos (1.5-3 mol%) | NaOt-Bu or K₂CO₃ | SPhos is another excellent general-purpose ligand from the biarylphosphine class, often showing complementary reactivity to XPhos. |

Causality: Why are bulky biarylphosphine ligands so effective? They create a sterically crowded environment around the palladium atom. This crowding favors the three-coordinate intermediate required for reductive elimination, which is the product-forming step. Simpler phosphines, like triphenylphosphine, can lead to stable four-coordinate complexes that are reluctant to undergo reductive elimination, resulting in failed reactions.[3]

cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) PdII L-Pd(II)(Ar)(X) Pd0->PdII Oxidative Addition ArX Ar-X (Aryl Halide) ArX->PdII Amido L-Pd(II)(Ar)(NHR) PdII->Amido Deprotonation & Ligand Exchange Amine R-NH₂ (Substrate) Amine->Amido Base Base Base->Amido Amido->Pd0 Reductive Elimination Product Ar-NHR (Product) Amido->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

FAQ 1.2: My Buchwald-Hartwig reaction with 4-(aminomethyl)-3-fluorobenzonitrile is sluggish and providing low yields. What are the most common points of failure to troubleshoot?

Low yields in this specific reaction can often be traced to issues with the base, solvent, temperature, or potential catalyst inhibition by the substrate itself. A systematic approach is key to identifying the problem.

Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure all reagents are pure and, critically, that the solvent is anhydrous. Water can hydrolyze the active catalyst and interfere with the base.

  • Base Selection is Crucial: The base deprotonates the amine to form the palladium amido complex, a key intermediate.[4]

    • Issue: The chosen base is too weak or sterically hindered.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a strong, effective base for many primary amine couplings. If it fails, consider potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are also effective and can be milder.

  • Solvent Effects: The solvent must solubilize the reagents and intermediates.

    • Issue: Poor solubility or solvent coordinating to the catalyst.

    • Solution: Anhydrous toluene is an excellent first choice. 1,4-Dioxane or tetrahydrofuran (THF) are also commonly used. Avoid protic solvents.

  • Temperature Optimization: Cross-coupling reactions are rarely efficient at room temperature.

    • Issue: Insufficient thermal energy to overcome activation barriers, particularly for reductive elimination.

    • Solution: Most Buchwald-Hartwig reactions require heating to 80-110 °C. If thermal heating is slow, microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner conversions in minutes rather than hours.[5][8]

  • Substrate-Related Inhibition: The primary amine of your substrate can act as a ligand and coordinate to the palladium center, potentially competing with the phosphine ligand and inhibiting catalysis.

    • Issue: Catalyst sequestration by the starting material.

    • Solution: A slight increase in the ligand-to-palladium ratio (e.g., from 1.5:1 to 2.5:1) can sometimes overcome this by favoring the formation of the desired active catalyst.

Start Low Yield or Stalled Reaction? CheckReagents Verify Reagent Purity & Anhydrous Conditions Start->CheckReagents ScreenBase Screen Stronger Base (e.g., NaOtBu, K3PO4) CheckReagents->ScreenBase Reagents OK ChangeSolvent Switch Solvent (Toluene, Dioxane) ScreenBase->ChangeSolvent No Improvement Success Reaction Optimized ScreenBase->Success Improved IncreaseTemp Increase Temperature (80-110 °C or Microwave) ChangeSolvent->IncreaseTemp No Improvement ChangeSolvent->Success Improved AdjustRatio Increase Ligand:Pd Ratio (e.g., 2.5 : 1) IncreaseTemp->AdjustRatio Still Sluggish IncreaseTemp->Success Improved AdjustRatio->Success Improved

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Aminobenzonitriles for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the various chemical scaffolds, aminobenzonitriles serve as crucial intermediates in the synthesis of a wide array of therapeutic agents, including kinase inhibitors for cancer therapy and treatments for hypertension.[1][2][3] A frequent strategic choice in optimizing such compounds is the introduction of fluorine atoms. This guide provides an in-depth comparison of the bioactivity of fluorinated versus non-fluorinated aminobenzonitriles, supported by experimental rationale and detailed protocols to empower your own investigations.

The introduction of fluorine into a molecule can profoundly alter its physicochemical and pharmacokinetic properties.[4][5][6] These changes often translate to enhanced metabolic stability, improved cell permeability, and modulated target binding affinity, which are critical determinants of a drug candidate's success.[4][5][6] This guide will dissect these key parameters, offering both the theoretical underpinnings and the practical methodologies for their evaluation.

The Strategic Impact of Fluorination: A Mechanistic Overview

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are the basis for its significant role in drug design.[4][7] When incorporated into an aminobenzonitrile scaffold, these properties can lead to several advantageous effects:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][8] This can block metabolic hotspots on the aromatic ring, increasing the compound's half-life and bioavailability.[5][8]

  • Modulated Physicochemical Properties: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby amino groups, reducing their basicity.[4][9][10] This can improve a compound's oral absorption by increasing the population of the more membrane-permeable neutral species at physiological pH.[4]

  • Improved Target Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions.[4][11] It can also alter the conformation of the molecule to better fit the binding pocket, leading to increased potency and selectivity.[5][12]

To quantitatively assess these effects, a systematic comparison using validated in vitro assays is essential. The following sections provide detailed protocols for key experiments, along with illustrative data to highlight the potential differences between a hypothetical aminobenzonitrile and its fluorinated analog.

Experimental Workflow for Comparative Bioactivity Assessment

The following diagram outlines a typical workflow for comparing the bioactivity of fluorinated and non-fluorinated aminobenzonitriles.

Bioactivity Comparison Workflow Comparative Bioactivity Workflow for Aminobenzonitriles cluster_0 Compound Synthesis cluster_1 In Vitro Bioactivity Assessment cluster_2 Data Analysis and Comparison A Aminobenzonitrile C Metabolic Stability Assay (Human Liver Microsomes) A->C D Cell Permeability Assay (Caco-2 Cells) A->D E Target Binding Affinity Assay (e.g., Kinase Inhibition) A->E B Fluorinated Aminobenzonitrile B->C B->D B->E F Half-life (t1/2) Comparison C->F G Apparent Permeability (Papp) & Efflux Ratio Comparison D->G H IC50 / Ki Comparison E->H I Lead Candidate Selection F->I G->I H->I

Caption: A typical workflow for the comparative bioactivity assessment of drug candidates.

I. Metabolic Stability Assessment

Rationale: Enhanced metabolic stability is a primary driver for incorporating fluorine.[4][5] By replacing a hydrogen atom at a metabolically labile position with fluorine, the rate of oxidative metabolism can be significantly reduced.[8] This assay quantifies the rate at which the compounds are metabolized by liver enzymes.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
  • Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) and a NADPH regenerating system in phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compounds (Aminobenzonitrile and Fluorinated Aminobenzonitrile) to the wells at a final concentration of 1 µM. Include a positive control (e.g., a rapidly metabolized compound like testosterone) and a negative control (no NADPH).

  • Initiation of Reaction: Pre-warm the plate to 37°C, then initiate the metabolic reaction by adding NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Illustrative Comparative Data: Metabolic Stability
CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Aminobenzonitrile1546.2
Fluorinated Aminobenzonitrile5512.6
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate the potential impact of fluorination.

A longer half-life and lower intrinsic clearance for the fluorinated analog would suggest improved metabolic stability.

Metabolic Pathway Comparison Potential Metabolic Fates of Aminobenzonitriles cluster_0 Non-Fluorinated Aminobenzonitrile cluster_1 Fluorinated Aminobenzonitrile A Aminobenzonitrile B Hydroxylated Metabolite A->B CYP450 Oxidation (on aromatic ring) C Fluorinated Aminobenzonitrile D Metabolism Blocked C->D C-F bond resists CYP450 Oxidation

Caption: Fluorination can block sites of metabolic oxidation.

II. Cell Permeability Assessment

Rationale: For orally administered drugs, sufficient permeability across the intestinal epithelium is crucial for absorption.[13] Fluorination can impact permeability by altering a molecule's lipophilicity and pKa.[4][9] The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption.[14][15][16]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer yellow).

  • Permeability Measurement (Apical to Basolateral, A-to-B):

    • Add the test compounds (at a concentration of, for example, 10 µM) to the apical (A) side of the Transwell®.

    • At specified time points (e.g., 60 and 120 minutes), take samples from the basolateral (B) side.

  • Permeability Measurement (Basolateral to Apical, B-to-A):

    • Add the test compounds to the basolateral (B) side.

    • At the same time points, take samples from the apical (A) side.

  • Sample Analysis: Quantify the concentration of the test compounds in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.

Caco-2 Permeability Assay Caco-2 Cell Permeability Assay Schematic cluster_A_to_B A -> B Permeability cluster_B_to_A B -> A Permeability (Efflux) Transwell Apical Chamber (Intestinal Lumen) Caco-2 Monolayer on Permeable Membrane Basolateral Chamber (Bloodstream) A_end Drug Measured Transwell:f2->A_end B_end Drug Measured Transwell:f0->B_end A_start Drug Added A_start->Transwell:f0 B_start Drug Added B_start->Transwell:f2

Caption: Schematic of the bidirectional Caco-2 cell permeability assay.

Illustrative Comparative Data: Cell Permeability
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio
Aminobenzonitrile5.212.52.4
Fluorinated Aminobenzonitrile8.99.81.1
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate the potential impact of fluorination.

In this hypothetical scenario, the fluorinated aminobenzonitrile exhibits higher absorptive permeability (A→B) and a lower efflux ratio, suggesting it is less of a substrate for efflux pumps, both of which are desirable characteristics for an orally available drug.

III. Target Binding Affinity Assessment

Rationale: The ultimate goal of a drug is to bind to its biological target with high affinity and selectivity. Fluorination can influence binding affinity through various mechanisms, including altering electronic properties and forming specific interactions within the binding site.[4][11] An enzyme inhibition assay is a common method to determine the potency of a compound.[17][18]

Experimental Protocol: Generic Kinase Inhibition Assay (e.g., using ADP-Glo™)
  • Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compounds (serially diluted).

  • Kinase Reaction:

    • In a 96-well plate, add the kinase and the test compounds (or vehicle control).

    • Initiate the reaction by adding the substrate and ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects the kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Illustrative Comparative Data: Target Binding Affinity
CompoundTarget Kinase IC50 (nM)
Aminobenzonitrile150
Fluorinated Aminobenzonitrile35
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate the potential impact of fluorination.

A lower IC50 value for the fluorinated compound indicates greater potency, suggesting that the fluorine substitution enhances binding to the target kinase.

Conclusion

The strategic incorporation of fluorine is a powerful and widely used strategy in modern drug discovery.[4][5][19] For scaffolds like aminobenzonitriles, fluorination can offer a pathway to improved drug-like properties by enhancing metabolic stability, modulating cell permeability, and increasing target binding affinity. However, the effects of fluorination are highly context-dependent and cannot always be predicted with certainty.[5][11]

Therefore, the empirical testing of fluorinated analogs against their non-fluorinated counterparts is indispensable. The protocols and comparative framework presented in this guide provide a robust system for generating the critical data needed to make informed decisions in the lead optimization process. By systematically evaluating these key bioactivity parameters, researchers can better harness the unique properties of fluorine to design more effective and safer therapeutic agents.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Mezencev, R. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews, 21(2), 1635-1647. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. [Link]

  • Lesiak, A. D., & Wnuk, S. F. (2024). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules, 29(5), 1083. [Link]

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(7), 815–825. [Link]

  • Al-Zoubi, R. M., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. [Link]

  • Buer, B. C., Levin, A. M., & Pomerantz, W. C. (2014). Fluorine: A new element in protein design. Protein Science, 23(6), 679–692. [Link]

  • El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(18), 12764–12803. [Link]

  • Singh, S., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100989. [Link]

  • Horan, R. D., & Miller, S. J. (2023). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 14(3), 263–270. [Link]

  • Guan, L., et al. (2021). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials, 4(7), 5254–5269. [Link]

  • Afanasyev, A., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. RSC Chemical Biology, 4(9), 748–755. [Link]

  • Horan, R. D., & Miller, S. J. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Enzymlogic. (n.d.). Binding Kinetics of Drug-Target Interactions. [Link]

  • Wang, Y., et al. (2024). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 14(2), 147. [Link]

  • Berkowitz, D. B., et al. (2001). Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. Proceedings of the National Academy of Sciences, 98(22), 12438–12443. [Link]

  • Guan, L., et al. (2021). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials, 4(7), 5254–5269. [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. [Link]

  • Raudone, L., et al. (2024). From Chemical Composition to Biological Activity: Phytochemical, Antioxidant, and Antimicrobial Comparison of Matricaria chamomilla and Tripleurospermum inodorum. Molecules, 29(5), 1145. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Aminobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

  • Al-Zoubi, R. M., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. [Link]

  • Martin, B. R., & Cravatt, B. F. (2021). Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases. ACS Catalysis, 11(24), 14899–14907. [Link]

  • Cortés-Ciriano, I., et al. (2024). The pursuit of accurate predictive models of the bioactivity of small molecules. Chemical Science, 15(4), 1165–1182. [Link]

  • Horan, R. D., & Miller, S. J. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Petersen, J., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(6), 993–999. [Link]

  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. [Link]

  • Girke, T., & Schürer, S. C. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(8), 1445–1453. [Link]

  • Baron, R. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. [Link]

  • Begum, S., & Kumar, V. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • Kumar, P., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(19), 6563. [Link]

  • Teledyne LABS. (n.d.). Permeation Testing. [Link]

  • Zenobi, R., et al. (1999). Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries. Proceedings of the National Academy of Sciences, 96(14), 7748–7753. [Link]

  • Brioche, J., et al. (2022). Radical Amido‐ and Azido‐Fluorination of α‐Fluorostyrene Derivatives: An Innovative Approach Towards β‐Aryl‐β,β‐difluoroamino Motifs. Chemistry – A European Journal, 28(51), e202201538. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2553. [Link]

  • Google Patents. (n.d.). CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.
  • Salwiczek, M., et al. (2010). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. Journal of Peptide Science, 16(10), 550–558. [Link]

  • Carpenter, T. S., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(18), 4744–4755. [Link]

  • Sorum, A. W., et al. (2016). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. ACS Chemical Biology, 11(10), 2789–2798. [Link]

  • ResearchGate. (n.d.). Site‐Specific Incorporation of Fluorinated Prolines into Proteins and Their Impact on Neighbouring Residues. [Link]

  • Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development. [Link]

  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7912–7937. [Link]

Sources

A Senior Scientist's Guide to the Biological Screening of 4-(Aminomethyl)-3-fluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 4-(aminomethyl)-3-fluorobenzonitrile core has emerged as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to multiple, distinct biological targets. Its inherent structural features, including a basic aminomethyl group for ionic interactions, a strategically placed fluorine atom for modulating pKa and metabolic stability, and a cyano group acting as a hydrogen bond acceptor or a reactive handle, make it a versatile starting point for inhibitor design. This guide provides an in-depth comparison of the biological screening methodologies and performance of derivatives based on this scaffold, with a focus on two key drug targets: Dipeptidyl Peptidase-4 (DPP-4) for type 2 diabetes and Lysine-Specific Demethylase 1 (LSD1) for oncology.

This document is structured to provide researchers, scientists, and drug development professionals with not only the "what" but the "why" behind the screening cascade. We will dissect the causality of experimental choices, present detailed, field-tested protocols, and offer a comparative analysis of compound performance supported by experimental data.

Target I: Dipeptidyl Peptidase-4 (DPP-4) - A Glycemic Control Point

DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by degrading incretin hormones like GLP-1 and GIP.[1] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][2] This mechanism has made DPP-4 a major target for the treatment of type 2 diabetes. The 4-(aminomethyl)benzonitrile scaffold has been instrumental in the development of potent and selective DPP-4 inhibitors.

Comparative Performance of DPP-4 Inhibitors

The development of DPP-4 inhibitors has led to highly potent molecules. A key example that evolved from early research on related scaffolds is Omarigliptin (MK-3102) , a long-acting inhibitor designed for once-weekly dosing.[1][3] Its performance, when compared to the well-established daily-dosed inhibitor Sitagliptin , highlights the remarkable potency that can be achieved.

CompoundTargetIC50 (nM)MechanismKey Structural Features
Omarigliptin Human DPP-41.6Competitive, ReversibleComplex tetrahydropyran-fused pyrazole
Sitagliptin Human DPP-418Competitive, Reversibleβ-amino acid derivative with trifluorophenyl moiety

Data sourced from Biftu, T. et al. (2014).[1][3]

The sub-nanomolar potency of Omarigliptin demonstrates a significant advancement in the field, driven by meticulous structure-activity relationship (SAR) studies that optimized interactions within the DPP-4 active site.[1]

Workflow for Primary Screening of DPP-4 Inhibitors

The logical flow for identifying novel DPP-4 inhibitors, from initial high-throughput screening (HTS) to hit confirmation, is a standardized yet critical process. The goal is to efficiently filter large compound libraries to find genuine, potent inhibitors.

DPP4_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage Compound_Library Compound Library (e.g., 10 µM) HTS Single-Point HTS Assay (Fluorescence-based) Compound_Library->HTS Hit_List Initial Hits (>50% Inhibition) HTS->Hit_List Identify Actives Dose_Response IC50 Determination (10-point curve) Hit_List->Dose_Response Selectivity Selectivity Assays (DPP-8, DPP-9, FAP) Dose_Response->Selectivity Validated_Leads Validated Leads for Further Optimization Selectivity->Validated_Leads Confirm Selectivity

Caption: High-level workflow for DPP-4 inhibitor screening.

Experimental Protocol: Fluorescence-Based DPP-4 Inhibition Assay

This protocol describes a robust, high-throughput method for determining the IC50 values of test compounds against human recombinant DPP-4. The causality is rooted in enzyme kinetics: the enzyme cleaves a specific substrate, releasing a fluorophore, and a potent inhibitor will prevent this process, resulting in a low fluorescence signal.

Principle: The assay measures the enzymatic activity of DPP-4 using the fluorogenic substrate Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[1][4] Cleavage of the substrate by DPP-4 releases the highly fluorescent AMC molecule, which can be detected (λex = 360 nm, λem = 460 nm).[3] The rate of fluorescence increase is directly proportional to DPP-4 activity.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., Tris-based buffer, pH 7.5)

  • Gly-Pro-AMC Substrate

  • Sitagliptin (Positive Control Inhibitor)

  • Test Compounds (solubilized in DMSO)

  • Black, flat-bottom 96-well microplates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Compound Plating (The "Question"):

    • Prepare serial dilutions of test compounds and the Sitagliptin control in DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is standard.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 100 nL) of each compound dilution into the wells of a 96-well plate. This minimizes solvent effects.

    • Include "High Control" wells (DMSO only, 100% enzyme activity) and "Low Control" wells (a saturating concentration of Sitagliptin, 0% enzyme activity).

  • Enzyme Preparation & Addition (The "Tool"):

    • Dilute the human recombinant DPP-4 enzyme to its optimal working concentration in cold DPP-4 Assay Buffer. This concentration should be determined empirically to ensure the reaction proceeds linearly within the desired time frame.

    • Add 25 µL of the diluted enzyme solution to each well of the compound plate.

    • Incubate the plate for 15 minutes at 37°C. This pre-incubation step allows the inhibitors to bind to the enzyme before the substrate is introduced, which is critical for measuring the potency of competitive or slow-binding inhibitors.

  • Reaction Initiation & Detection (The "Answer"):

    • Prepare the Gly-Pro-AMC substrate solution in Assay Buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (λex = 360 nm, λem = 460 nm) every minute for 15-30 minutes.[3]

    • For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_TestCompound - Rate_LowControl) / (Rate_HighControl - Rate_LowControl)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Target II: Lysine-Specific Demethylase 1 (LSD1) - An Epigenetic Regulator in Oncology

LSD1 (also known as KDM1A) is a flavin-dependent amine oxidase that demethylates mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), leading to transcriptional repression.[5][6] Overexpressed in numerous cancers, including acute myeloid leukemia (AML), LSD1 is a high-priority therapeutic target.[6][7] The aminomethylbenzonitrile moiety is a key pharmacophore found in several classes of potent LSD1 inhibitors.

Comparative Performance of Benzonitrile-Containing LSD1 Inhibitors
CompoundTargetIC50 (nM)MechanismKey Structural Features
Compound 21g Human LSD157Reversible4-(pyrrolidin-3-yl)benzonitrile core
GSK2879552 Human LSD1~17Irreversible (Covalent)Tranylcypromine-based scaffold

Data for Compound 21g sourced from Mould, D. P. et al. (2017).[8] Data for GSK2879552 is widely reported.

This comparison highlights a critical strategic choice in drug design: reversible versus irreversible inhibition. While irreversible inhibitors like GSK2879552 can offer prolonged target engagement, reversible inhibitors like Compound 21g may present a more favorable safety profile by avoiding permanent modification of the target enzyme.[8]

Signaling Pathway: LSD1's Role in Gene Repression

LSD1 does not act in isolation. It is a key component of larger transcriptional repressor complexes, such as the CoREST complex. Understanding this context is vital for interpreting cellular assay results.

LSD1_Pathway cluster_0 LSD1 Repressor Complex cluster_1 Chromatin State LSD1 LSD1 (KDM1A) CoREST CoREST LSD1->CoREST Binds Active_Gene Active Gene (H3K4me2) LSD1->Active_Gene Acts on HDAC HDAC1/2 CoREST->HDAC Binds Repressed_Gene Repressed Gene (H3K4me0) Active_Gene->Repressed_Gene Demethylation Transcription_Repressed Transcriptional Repression Repressed_Gene->Transcription_Repressed Inhibitor 4-(Aminomethyl)benzonitrile Derivative Inhibitor->LSD1 Inhibits

Caption: Mechanism of LSD1-mediated gene repression and its inhibition.

Experimental Protocol: Antibody-Based LSD1 Inhibition Assay

This protocol describes a sensitive, heterogeneous assay to quantify LSD1 inhibition by directly measuring the product of the demethylation reaction. This method avoids interferences from thiol-containing compounds common in other assay formats.

Principle: A biotinylated histone H3 peptide substrate, dimethylated at lysine 4 (H3K4me2), is immobilized on a streptavidin-coated plate. LSD1 enzyme is added; in the absence of an inhibitor, it will demethylate the peptide to H3K4me1/me0. The demethylated product is then specifically detected using a primary antibody and a fluorescently-labeled secondary antibody. High fluorescence indicates high enzyme activity.

Materials:

  • Human recombinant LSD1/CoREST complex

  • LSD1 Assay Buffer

  • Biotinylated H3(1-21)K4me2 peptide substrate

  • Streptavidin-coated 96-well plates (e.g., clear bottom for fluorescence)

  • Primary antibody specific for demethylated H3K4 (H3K4me1 or H3K4me0)

  • Fluorescently-labeled secondary antibody (e.g., goat anti-rabbit-Europium)

  • Wash Buffer (e.g., TBS-T)

  • GSK2879552 (Positive Control Inhibitor)

  • Test Compounds (solubilized in DMSO)

Step-by-Step Methodology:

  • Substrate Immobilization:

    • Dilute the biotin-H3K4me2 peptide in Assay Buffer and add 50 µL to each well of a streptavidin-coated plate.

    • Incubate for 1 hour at room temperature to allow for binding.

    • Wash the plate 3 times with Wash Buffer to remove any unbound peptide. This step is crucial for reducing background signal.

  • Enzymatic Reaction:

    • In a separate plate, prepare serial dilutions of test compounds and the GSK2879552 control.

    • Add a fixed amount of LSD1 enzyme to each well containing the diluted compounds.

    • Transfer this enzyme/inhibitor mixture (e.g., 50 µL) to the substrate-coated plate.

    • Incubate for 1-2 hours at 37°C to allow the demethylation reaction to proceed.

  • Immunodetection:

    • Wash the plate 3 times with Wash Buffer to stop the reaction and remove the enzyme/inhibitor mix.

    • Add 50 µL of the diluted primary antibody (anti-H3K4me1/me0) to each well. Incubate for 1 hour at room temperature.

    • Wash the plate 3 times with Wash Buffer to remove unbound primary antibody.

    • Add 50 µL of the diluted fluorescently-labeled secondary antibody. Incubate for 1 hour at room temperature, protected from light.

  • Signal Quantification and Analysis:

    • Wash the plate 5 times with Wash Buffer to minimize non-specific binding of the secondary antibody.

    • Add an appropriate enhancement solution if required (e.g., for time-resolved fluorescence with Europium chelates) and read the fluorescence on a compatible plate reader.

    • Analyze the data using the same normalization and curve-fitting methods described for the DPP-4 assay to determine IC50 values.

Conclusion and Future Directions

The 4-(aminomethyl)-3-fluorobenzonitrile scaffold has proven its value in the discovery of potent inhibitors for diverse targets like DPP-4 and LSD1. The screening paradigms detailed here provide a robust framework for identifying and characterizing new derivatives. For DPP-4, the focus remains on optimizing pharmacokinetic properties to achieve less frequent dosing, as exemplified by Omarigliptin. For LSD1, the field is actively exploring the therapeutic window of both reversible and irreversible inhibitors, with a significant emphasis on achieving selectivity over related amine oxidases to minimize off-target effects. Future work will undoubtedly involve expanding the screening of this versatile scaffold against other emerging therapeutic targets, leveraging its proven ability to generate high-quality chemical probes and clinical candidates.

References

  • Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 57(8), 3205-3212. Available from: [Link]

  • Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4688-4693. Available from: [Link]

  • Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941-953. Available from: [Link]

  • EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Available from: [Link]

  • Hölz, S., et al. (2014). Heterogeneous Antibody-Based Activity Assay for Lysine Specific Demethylase 1 (LSD1) on a Histone Peptide Substrate. Journal of Biomolecular Screening, 19(7), 1048-1056. Available from: [Link]

  • Cole, P. A. (2008). Chemical probes for histone-modifying enzymes. Nature Chemical Biology, 4(10), 590-597. Available from: [Link]

  • Yao, Y., et al. (2021). Targeting LSD1 for acute myeloid leukemia (AML) treatment. Pharmacological Research, 164, 105335. Available from: [Link]

  • Biftu, T., et al. (2015). Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. Bioorganic & Medicinal Chemistry Letters, 25(24), 5767-71. Available from: [Link]

  • Mould, D. P., et al. (2015). Reversible inhibitors of LSD1 as therapeutic agents in acute myeloid leukemia: clinical significance and progress to date. Medicinal Research Reviews, 35(3), 585-618. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Target Engagement for 4-(Aminomethyl)-3-fluorobenzonitrile-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

<_Step_2>

Introduction: The Criticality of Target Engagement

In the landscape of modern drug discovery, the progression of a promising compound from a mere "hit" to a clinical candidate is a journey fraught with challenges. A significant portion of clinical trial failures—nearly half—can be attributed to a lack of efficacy.[1] At the heart of this issue often lies a fundamental question: does the drug actually bind to its intended target in the complex environment of a living cell? This question is the essence of target engagement (TE) , the direct physical interaction between a drug molecule and its protein target.[1][2]

For researchers working with scaffolds like 4-(aminomethyl)-3-fluorobenzonitrile, a versatile building block for a range of inhibitors, robustly quantifying target engagement is not just a confirmatory step; it is a cornerstone of mechanistic validation and a critical driver of successful drug development.[3][4][5] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the aminomethyl and nitrile groups offer sites for diverse chemical interactions, making this scaffold a valuable starting point for inhibitors targeting various protein classes, such as kinases and enzymes.[3][6]

This guide provides a comparative overview of state-of-the-art methodologies for assessing the target engagement of 4-(aminomethyl)-3-fluorobenzonitrile-based inhibitors. We will delve into the causality behind experimental choices, provide actionable protocols, and present a framework for selecting the most appropriate assay for your specific research needs.

The Dichotomy of Target Engagement Assays: A Comparative Overview

Target engagement assays can be broadly categorized into two classes: biochemical/biophysical assays and cellular assays.

  • Biochemical and Biophysical Assays: These methods are typically performed in a controlled, cell-free environment using purified recombinant proteins.[1] Their primary advantage is the precise, unbiased measurement of direct binding events, allowing for the determination of key parameters like binding kinetics and thermodynamics.[1] This makes them highly scalable and invaluable for initial hit identification and building structure-activity relationships (SAR).[1][7]

  • Cellular Assays: These assays measure target engagement within a physiologically relevant context—the living cell.[1][8] This is a crucial step, as a compound that binds its target in a test tube may not do so in the crowded, complex intracellular environment.[9] Cellular assays provide essential confidence that a compound can permeate the cell membrane and engage its target amidst a sea of other biomolecules.[7][10]

The choice between these approaches is not mutually exclusive; rather, they are complementary and should be employed strategically throughout the drug discovery pipeline.

A Deep Dive into Key Target Engagement Methodologies

Here, we compare three powerful and widely adopted techniques for quantifying target engagement: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and Activity-Based Protein Profiling (ABPP).

Cellular Thermal Shift Assay (CETSA®): The Label-Free Standard

The principle behind CETSA is elegantly simple: the binding of a ligand to its target protein confers thermal stability.[11][12] When heated, this stabilized protein-ligand complex will denature and aggregate at a higher temperature than the unbound protein.[8] This thermal shift (ΔTagg) is a direct indicator of target engagement.[13]

Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis A 1. Treat cells with 4-(aminomethyl)-3-fluorobenzonitrile inhibitor or vehicle B 2. Heat cell suspension across a temperature gradient A->B Incubate C 3. Lyse cells and separate soluble fraction from aggregated protein B->C Centrifuge D 4. Quantify remaining soluble target protein (e.g., Western Blot, MS) C->D Analyze supernatant E 5. Plot melt curve and determine ΔTagg D->E Data processing

CETSA Workflow. A schematic outlining the key steps in a CETSA experiment.

Experimental Protocol (Isothermal Dose-Response Fingerprint - ITDRFCETSA):

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the 4-(aminomethyl)-3-fluorobenzonitrile-based inhibitor or vehicle control for a defined period (e.g., 1-2 hours).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Thermal Challenge: Aliquot the cell suspension and heat at a single, predetermined temperature (chosen from a prior melt curve experiment to be on the slope of the curve) for 3 minutes, leaving one aliquot at room temperature as a control.

  • Lysis: Subject the cells to freeze-thaw cycles to ensure lysis.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Detection: Carefully collect the supernatant and quantify the amount of soluble target protein using an appropriate method, such as Western blotting, ELISA, or mass spectrometry.

  • Analysis: Plot the normalized soluble protein fraction against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the EC50.

Comparison and Causality:

FeatureCETSA®Rationale and Implications for 4-(Aminomethyl)-3-fluorobenzonitrile Inhibitors
Principle Ligand-induced thermal stabilizationA direct, biophysical readout of binding in a native cellular context.[12]
Labeling Label-freeAvoids potential artifacts from modifying the inhibitor or the target protein.[11] This is particularly advantageous for novel scaffolds where the impact of labeling on binding is unknown.
Throughput Moderate to High (with automation)Can be adapted to a 96- or 384-well plate format for screening.[13]
Sensitivity Dependent on detection methodWestern blot can be limiting; mass spectrometry offers proteome-wide insights.[14]
Key Output Thermal shift (ΔTagg), EC50Provides a quantitative measure of target engagement and potency in cells.
NanoBRET™ Target Engagement Assay: Proximity-Based Detection

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells using bioluminescence resonance energy transfer (BRET).[9][15] The target protein is fused to a NanoLuc® luciferase (the energy donor), and a fluorescent tracer that binds to the target acts as the energy acceptor.[10] When the tracer is bound, a BRET signal is generated. A test compound, such as a 4-(aminomethyl)-3-fluorobenzonitrile-based inhibitor, will compete with the tracer for binding, leading to a decrease in the BRET signal.[10]

Workflow:

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Assay Setup cluster_reading Signal Detection cluster_analysis Data Analysis A 1. Transfect cells with NanoLuc®-target fusion plasmid B 2. Add test inhibitor (e.g., 4-AM-3-FBN derivative) and fluorescent tracer A->B Plate cells C 3. Add NanoLuc® substrate and measure donor and acceptor emissions B->C Incubate D 4. Calculate BRET ratio and determine IC50 C->D Process raw data

NanoBRET™ Workflow. A simplified representation of the NanoBRET™ target engagement assay.

Experimental Protocol:

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid encoding the target protein fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in a white, 96- or 384-well assay plate and incubate for 24 hours.

  • Compound Addition: Add the 4-(aminomethyl)-3-fluorobenzonitrile-based inhibitor at various concentrations to the wells.

  • Tracer Addition: Add the fluorescent tracer at its predetermined optimal concentration.

  • Substrate Addition: Add the NanoLuc® substrate and a cell-impermeable inhibitor of the luciferase to the extracellular medium.

  • Signal Measurement: Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50.

Comparison and Causality:

FeatureNanoBRET™Rationale and Implications for 4-(Aminomethyl)-3-fluorobenzonitrile Inhibitors
Principle Bioluminescence Resonance Energy Transfer (BRET)A highly sensitive proximity-based assay that measures competitive binding in real-time.[16]
Labeling Requires target fusion to NanoLuc® and a fluorescent tracerThe need for a specific tracer can be a limitation if one is not available. However, it provides a direct binding readout.
Throughput HighAmenable to high-throughput screening in 384- and 1536-well formats.
Sensitivity Very HighThe bright NanoLuc® enzyme provides a robust signal-to-noise ratio.
Key Output IC50, Residence TimeCan provide quantitative data on compound affinity and binding kinetics in live cells.[15][17]
Activity-Based Protein Profiling (ABPP): Covalent and Allosteric Inhibitor Focus

ABPP is a powerful chemoproteomic technique that utilizes chemical probes to assess the functional state of enzymes in complex proteomes.[2] For target engagement, a competitive ABPP approach is often used. Cells are first treated with the inhibitor, and then the remaining active enzyme population is labeled with a broad-spectrum, activity-based probe.[2] A decrease in probe labeling indicates that the inhibitor has engaged the target.[2] This method is particularly well-suited for covalent inhibitors or those targeting specific reactive residues.[18]

Workflow:

ABPP_Workflow cluster_treatment In-Cell Treatment cluster_probing Probe Labeling cluster_click_chem Reporter Tagging cluster_analysis Analysis A 1. Treat cells with 4-(aminomethyl)-3-fluorobenzonitrile inhibitor B 2. Lyse cells and treat with an activity-based probe (e.g., with alkyne handle) A->B Incubate C 3. 'Click' a reporter tag (e.g., biotin, fluorophore) onto the probe B->C Click Chemistry D 4. Analyze by SDS-PAGE (in-gel fluorescence) or LC-MS/MS (proteomics) C->D Enrich/Separate

ABPP Workflow. A schematic of a competitive ABPP experiment for target engagement.

Experimental Protocol (Competitive ABPP):

  • Inhibitor Treatment: Treat live cells with the 4-(aminomethyl)-3-fluorobenzonitrile-based inhibitor or vehicle for the desired time.

  • Lysis: Harvest and lyse the cells in a buffer that preserves enzyme activity.

  • Probe Labeling: Incubate the proteome with an activity-based probe that is specific for the enzyme class of interest.

  • Reporter Tagging: If the probe contains a clickable handle (e.g., an alkyne), perform a click chemistry reaction to attach a reporter tag, such as biotin for enrichment or a fluorophore for visualization.

  • Analysis:

    • Gel-based: Separate proteins by SDS-PAGE and visualize probe-labeled enzymes by in-gel fluorescence scanning.

    • Mass Spectrometry-based: If a biotin tag was used, enrich the probe-labeled proteins on streptavidin beads and identify and quantify them by LC-MS/MS.

  • Quantification: Compare the signal from the inhibitor-treated sample to the vehicle control to determine the extent of target engagement.

Comparison and Causality:

FeatureABPPRationale and Implications for 4-(Aminomethyl)-3-fluorobenzonitrile Inhibitors
Principle Competitive labeling of active enzyme sitesMeasures engagement with the functional, active state of the target.
Labeling Requires a suitable activity-based probeThe availability of a specific probe for the target class is a prerequisite.
Throughput Low (MS) to Moderate (Gel)MS-based ABPP is powerful for off-target profiling but is lower throughput.[1]
Sensitivity HighCan detect engagement with low-abundance enzymes.
Key Output Target occupancy, Off-target profileProvides a functional readout of engagement and can simultaneously identify off-targets across the proteome.[1]

Data Summary and Decision-Making Framework

The selection of a target engagement assay is a project-specific decision that depends on the stage of drug discovery, the nature of the target, and available resources.[7]

AssayKey AdvantageBest Suited ForPotential Limitation
CETSA® Label-free, physiological contextValidating hits and leads in intact cells without modification.[11][19]Lower throughput for initial screening; requires a good antibody or MS workflow.[14]
NanoBRET™ High-throughput, quantitative, live-cellScreening campaigns, SAR studies, and residence time determination.[15][17]Requires genetic modification of the target and a specific fluorescent tracer.[19]
ABPP Functional readout, off-target profilingCharacterizing covalent inhibitors and understanding proteome-wide selectivity.[1][18]Dependent on the availability of a suitable activity-based probe.

Conclusion: Integrating Target Engagement for Success

For researchers developing 4-(aminomethyl)-3-fluorobenzonitrile-based inhibitors, confirming and quantifying target engagement is an indispensable part of the drug discovery process.[11] It provides the crucial link between the biochemical activity of a compound and its functional effects in a cellular system.[1] By moving beyond simple functional assays and directly measuring the physical interaction with the intended target, we can build a more robust understanding of a compound's mechanism of action, leading to more informed decision-making and a higher probability of clinical success.[7]

The methodologies outlined in this guide—CETSA®, NanoBRET™, and ABPP—each offer a unique lens through which to view target engagement. A multi-faceted approach, leveraging the strengths of each technique at the appropriate stage of discovery, will provide the most comprehensive and reliable data package to drive your project forward.

References

  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Zhang, T., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cravatt, B. F., & Simon, G. M. (2012). Determining target engagement in living systems. Nature Chemical Biology. Retrieved from [Link]

  • Coussens, N. P., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Sygnature Discovery. (2020). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. Retrieved from [Link]

  • Coussens, N. P., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC. Retrieved from [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • Promega Connections. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Retrieved from [Link]

  • Al-Ali, H., et al. (2019). A comparative study of target engagement assays for HDAC1 inhibitor profiling. PMC. Retrieved from [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Retrieved from [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An Activity-Based Oxaziridine Platform for Identifying and Developing Covalent Ligands for Functional Allosteric Methionine Sites: Redox-Dependent Inhibition of Cyclin-Dependent Kinase 4. Retrieved from [Link]

  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]

  • CETSA. (n.d.). Publications. Retrieved from [Link]

  • SciLifeLab Publications. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Retrieved from [Link]

  • Daver, N., et al. (2015). FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. PMC. Retrieved from [Link]

Sources

cross-reactivity profiling of kinase inhibitors synthesized from 4-(Aminomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 4-(Aminomethyl)-3-fluorobenzonitrile

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

The human kinome, comprising over 500 kinases, orchestrates the vast majority of cellular signal transduction.[1] This intricate network makes protein kinases compelling therapeutic targets, particularly in oncology and immunology.[1][2] However, the structural conservation of the ATP-binding site across the kinome presents a formidable challenge: designing inhibitors that are potent against their intended target while remaining inert to hundreds of other kinases.[2] Off-target activity can lead to unexpected toxicities or side effects, derailing an otherwise promising therapeutic candidate.[3] Therefore, rigorous, early-stage cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design.

This guide, written from the perspective of a Senior Application Scientist, provides a framework for evaluating the selectivity of novel kinase inhibitors. We will use a hypothetical covalent inhibitor, FBN-K1 , synthesized from the versatile 4-(aminomethyl)-3-fluorobenzonitrile scaffold, as a case study to illustrate the principles and methodologies of comprehensive kinome profiling. We will compare its hypothetical profile against established inhibitors to provide context and demonstrate how to interpret selectivity data to guide further drug development.

The Scientific Rationale: 4-(Aminomethyl)-3-fluorobenzonitrile as a Privileged Scaffold

The choice of a starting scaffold is a critical decision in medicinal chemistry. The 4-(aminomethyl)-3-fluorobenzonitrile moiety offers several strategic advantages for developing targeted covalent inhibitors:

  • Vector for Diversity: The primary aminomethyl group provides a readily modifiable handle for introducing a wide range of functionalities. This allows for the exploration of chemical space to optimize binding affinity and selectivity for the target kinase's ATP pocket.

  • The Covalent "Warhead": The benzonitrile group, particularly when positioned correctly, can be part of a Michael acceptor system (e.g., after conversion to a cyano-acrylamide). This electrophilic "warhead" is designed to form a permanent, covalent bond with a nucleophilic residue, most commonly a cysteine, near the active site of the target kinase.[4] This mechanism can provide enhanced potency and a prolonged duration of action.[4][5]

  • Fluorine Substitution: The fluorine atom can improve metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions within the kinase active site.

These features make it an excellent starting point for generating libraries of potent and potentially selective kinase inhibitors, such as inhibitors targeting Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell signaling.[6][7]

A Multi-Tiered Strategy for Kinase Selectivity Profiling

A robust profiling campaign does not rely on a single method. It employs a tiered approach, starting with broad screening and progressing to more focused, physiologically relevant assays. This strategy ensures that resources are used efficiently while building a comprehensive understanding of the inhibitor's behavior.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Potency & Cellular Activity cluster_2 Tier 3: In-depth Selectivity & Off-Target Validation T1_Biochem Biochemical Kinase Panel (>300 Kinases, Single Concentration) T1_Proteomic Chemical Proteomics (e.g., Kinobeads) in Cell Lysate Decision1 Identify On- and Off-Target Hits T1_Biochem->Decision1 T1_Proteomic->Decision1 T2_IC50 IC50 Determination for 'Hits' from Tier 1 T2_Cellular Cell-Based Target Engagement & Phosphorylation Assays T2_IC50->T2_Cellular Decision2 Confirm Cellular Potency & Selectivity T2_Cellular->Decision2 T3_Dose Dose-Response Proteomics (Quantitative Mass Spectrometry) T3_Pheno Phenotypic Screening (e.g., Cytotoxicity in Off-Target Cell Lines) T3_Dose->T3_Pheno End Comprehensive Selectivity Profile T3_Pheno->End Start Novel Inhibitor (FBN-K1) Start->T1_Biochem Initial Screen Start->T1_Proteomic Unbiased Screen Decision1->T2_IC50 Validate Hits Decision2->T3_Dose Quantify Selectivity

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Experimental Methodologies: A Practical Guide

To ensure trustworthiness and reproducibility, protocols must be detailed and self-validating. Here, we provide a step-by-step methodology for a chemical proteomics approach, which offers an unbiased view of inhibitor interactions within a complex cellular environment.[8]

Protocol 1: Kinobeads-Based Competitive Profiling

This technique assesses an inhibitor's ability to compete with a broad-spectrum affinity matrix ("kinobeads") for binding to endogenous kinases in a cell lysate.[9][10]

Objective: To identify the spectrum of kinases that bind to FBN-K1 in a competitive and dose-dependent manner.

Materials:

  • Cell line of interest (e.g., a B-cell lymphoma line for a BTK inhibitor)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 1 mM DTT, 25 mM NaF, 1 mM Na3VO4, 1% NP-40, Protease Inhibitor Cocktail)

  • Kinobeads affinity resin (e.g., commercially available or prepared in-house)[8][11]

  • FBN-K1 inhibitor stock solution (e.g., 10 mM in DMSO)

  • Wash Buffer (e.g., Lysis Buffer without NP-40)

  • Elution Buffer (e.g., 2X Laemmli sample buffer)

  • LC-MS/MS system for quantitative proteomics

Procedure:

  • Cell Lysis: Culture cells to ~80% confluency. Harvest and wash with cold PBS. Lyse cells in ice-cold Lysis Buffer for 30 minutes with gentle rotation.

  • Clarification: Centrifuge lysate at 20,000 x g for 30 minutes at 4°C. Collect the supernatant, which contains the soluble proteome. Determine protein concentration using a BCA assay.

  • Competitive Binding: Aliquot 1 mg of protein lysate for each condition (e.g., DMSO vehicle control, 0.1 µM FBN-K1, 1 µM FBN-K1, 10 µM FBN-K1). Incubate with the inhibitor or DMSO for 45 minutes at 4°C.

    • Expert Insight: The inclusion of multiple inhibitor concentrations is crucial. It allows for the differentiation between high-affinity primary targets and lower-affinity off-targets, providing a quantitative measure of selectivity.

  • Kinobeads Pulldown: Add a pre-washed slurry of kinobeads to each lysate and incubate for 1 hour at 4°C with rotation. This allows kinases not bound by FBN-K1 to bind to the beads.

  • Washing: Pellet the beads by centrifugation (1,000 x g, 2 min). Discard the supernatant. Wash the beads extensively (at least 3 times) with ice-cold Wash Buffer to remove non-specific binders.

  • Elution & Digestion: Elute the bound proteins by adding Elution Buffer and heating at 95°C for 10 minutes. The eluted proteins are then subjected to in-gel or in-solution tryptic digestion for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the digested peptides using a high-resolution mass spectrometer. Use a label-free quantification (LFQ) or tandem mass tag (TMT) approach to determine the relative abundance of each identified kinase in the DMSO control vs. the inhibitor-treated samples.

Data Analysis: Kinases whose abundance on the beads is significantly reduced in the presence of FBN-K1 are identified as targets. The degree of reduction at different concentrations reflects the binding affinity.

Comparative Analysis: Profiling FBN-K1 Against Marketed Inhibitors

To understand the clinical potential of FBN-K1, its selectivity profile must be benchmarked against existing drugs. Let's assume our primary target is BTK. We will compare our hypothetical data for FBN-K1 against two well-characterized BTK inhibitors: Ibrutinib (the first-in-class covalent inhibitor with known off-targets) and Acalabrutinib (a second-generation inhibitor designed for improved selectivity).[12][13]

Kinase TargetFBN-K1 (Hypothetical IC50, nM)Ibrutinib (IC50, nM)Acalabrutinib (IC50, nM)Comments
BTK (On-Target) 0.8 0.5 3 All three compounds are highly potent against the primary target.
TEC 15234FBN-K1 shows moderate activity against TEC, a related kinase.
EGFR >10,0007.8>1000A significant off-target for Ibrutinib, potentially linked to side effects. FBN-K1 and Acalabrutinib are highly selective against EGFR.
ITK 85010.7>1000FBN-K1 shows much lower off-target activity on ITK compared to Ibrutinib.
JAK3 2,50016>1000Ibrutinib's activity on JAK3 is a known liability. FBN-K1 demonstrates a much cleaner profile.[14]
SRC Family Kinases >5,0005-20>500FBN-K1 avoids this common off-target family for kinase inhibitors.

Note: IC50 values for Ibrutinib and Acalabrutinib are representative values from published literature for comparative purposes.

This comparative data immediately highlights the potential advantages of FBN-K1. While potent against BTK, its profile suggests significantly lower activity against key off-targets like EGFR and JAK3 compared to the first-generation inhibitor Ibrutinib, potentially translating to an improved safety profile.[15]

G cluster_pathway B-Cell Receptor (BCR) Signaling Pathway cluster_inhibitors Inhibitor Activity BCR BCR LYN LYN/SRC BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Ibrutinib Ibrutinib Ibrutinib->BTK Potent Inhibition (On-Target) EGFR EGFR Ibrutinib->EGFR Significant Inhibition (Off-Target) JAK3 JAK3 Ibrutinib->JAK3 Significant Inhibition (Off-Target) FBN_K1 FBN-K1 (Hypothetical) FBN_K1->BTK Potent Inhibition (On-Target) FBN_K1->EGFR No Significant Inhibition FBN_K1->JAK3 No Significant Inhibition

Caption: On-target and off-target activity of BTK inhibitors.

Conclusion: From Profiling Data to Actionable Insights

Comprehensive cross-reactivity profiling is an indispensable component of modern drug discovery. By employing a multi-tiered strategy that combines broad, unbiased screening with focused biochemical and cell-based assays, researchers can build a detailed portrait of a compound's selectivity.

Our analysis of the hypothetical inhibitor FBN-K1, derived from the 4-(aminomethyl)-3-fluorobenzonitrile scaffold, illustrates this process. The hypothetical data, when benchmarked against established drugs like Ibrutinib and Acalabrutinib, reveals a promising candidate with high on-target potency and superior selectivity against key off-targets. This data-driven approach allows for the early identification of inhibitors with a higher probability of clinical success and provides the critical insights needed to guide the next phases of preclinical and clinical development.

References

  • Bantscheff, M., et al. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]

  • Levitzki, A. (2013). Selectivity filters to edit out deleterious side effects in kinase inhibitors. Frontiers in Oncology. Available at: [Link]

  • Karaman, M. W., et al. (2012). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to Cells. Available at: [Link]

  • Betphar, Inc. (2016). Compounds and compositions for modulating EGFR mutant kinase activities. Google Patents.
  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Klaeger, S., et al. (2016). Kinome-wide selectivity of JAK kinase inhibitors determined by chemical proteomics. ResearchGate. Available at: [Link]

  • Hill, R. J., et al. (2021). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]

  • Klüter, S., et al. (2019). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC. Available at: [Link]

  • Liu, Q., et al. (2013). Advances in reversible covalent kinase inhibitors. PMC. Available at: [Link]

  • PIQUR Therapeutics AG. (2013). Benzonitrile derivatives as kinase inhibitors. Google Patents.
  • Bonelli, M., et al. (2022). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases. Available at: [Link]

  • Al-Salama, Z. T., et al. (2023). Examining the Safety Profile of Janus Kinase (JAK) Inhibitors in the Management of Immune-Mediated Diseases: A Comprehensive Review. PMC. Available at: [Link]

  • Pan, Z., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI. Available at: [Link]

  • Hsiao, T-H., et al. (2021). Kinome expression profiling improves risk stratification and therapeutic targeting in myelodysplastic syndromes. Blood Advances. Available at: [Link]

  • Barone, A., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. PMC. Available at: [Link]

  • de Vries, M., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. Available at: [Link]

  • Pharmacyclics LLC. (2017). Compounds useful as kinase inhibitors. Google Patents.
  • van der Wouden, M., et al. (2025). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. PMC. Available at: [Link]

  • Lanyon, M., et al. (2018). Covalent Inhibition of Kinases. Royal Society of Chemistry. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Aminomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents, 4-(Aminomethyl)-3-fluorobenzonitrile is a reagent that demands meticulous handling from acquisition to disposal. Its unique chemical structure, while valuable, imparts a significant hazard profile that necessitates a comprehensive and scientifically grounded disposal strategy. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage this compound's waste stream safely, ensuring both personal safety and environmental compliance.

The core principle of chemical waste management is ultimate responsibility. The moment a chemical is generated or used in a laboratory, its entire lifecycle, including its final disposition, becomes the responsibility of the generating institution. This "cradle-to-grave" approach is mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States and is the ethical standard for chemical stewardship worldwide.[1]

Hazard Profile: The "Why" Behind the Procedure

Understanding the inherent risks of 4-(Aminomethyl)-3-fluorobenzonitrile is fundamental to appreciating the stringency of its disposal protocols. This is not merely a procedural task but a critical safety function rooted in the compound's toxicology and chemical reactivity.

The primary hazards associated with this compound are its high acute toxicity, potential for genetic defects, and environmental persistence.[2] Exposure can cause significant harm through inhalation, skin contact, and ingestion.[3] The nitrile group (-CN) is of particular concern, as related compounds can release highly toxic hydrogen cyanide gas under certain conditions, such as exposure to strong acids or high heat.[4]

Table 1: GHS Hazard Classification for 4-(Aminomethyl)-3-fluorobenzonitrile and Analogs

Hazard CategoryGHS PictogramHazard StatementCausality & Implication for Disposal
Acute Toxicity
ngcontent-ng-c1703228563="" class="ng-star-inserted">
H302: Harmful if swallowed[5] H311/H312: Toxic/Harmful in contact with skin[2] H331/H332: Toxic/Harmful if inhaledRequires handling with full Personal Protective Equipment (PPE) and containment in a certified chemical fume hood. Waste must be securely contained to prevent any potential for exposure to waste handlers.
Health Hazard
ngcontent-ng-c1703228563="" class="ng-star-inserted">
H341: Suspected of causing genetic defects[6]This long-term health risk mandates that waste is treated as a high-hazard substance. All contaminated materials, including seemingly empty containers, must be disposed of as hazardous waste.
Irritation/Corrosion

H315: Causes skin irritation H319: Causes serious eye irritation[3]Reinforces the need for robust PPE. Decontamination of labware is critical before it can be considered for reuse or non-hazardous disposal.
Environmental Hazard

H411/H412: Toxic/Harmful to aquatic life with long lasting effects[6][7]Absolutely no drain disposal. The compound's environmental toxicity necessitates that all waste streams are captured and sent for destruction via approved hazardous waste channels.[6][4]

Core Disposal Protocol: A Step-by-Step Methodology

The proper disposal of 4-(Aminomethyl)-3-fluorobenzonitrile is a systematic process designed to eliminate risk at every stage. The following protocol is a synthesis of regulatory requirements and laboratory best practices.

Step 1: Immediate Segregation at the Point of Generation

The moment a waste stream containing 4-(Aminomethyl)-3-fluorobenzonitrile is created, it must be classified as hazardous waste.[8]

  • Action: Designate a specific, clearly labeled hazardous waste container for all materials contaminated with this compound. This includes neat (pure) compound, solutions, reaction mixtures, contaminated consumables (e.g., pipette tips, weighing paper), and contaminated solvents.

  • Causality: Immediate segregation prevents the accidental mixing of this compound with other waste streams. This is critical because 4-(Aminomethyl)-3-fluorobenzonitrile is incompatible with strong acids and bases.[4] Mixing with acids could potentially lead to the generation of hydrogen cyanide gas, a rapid-acting and lethal poison.

Step 2: Containerization and Labeling

Proper containment is essential for safe storage and transport.

  • Action:

    • Select a waste container made of compatible material (e.g., High-Density Polyethylene (HDPE) or glass for liquids; wide-mouth HDPE jars for solids).[9] Ensure the container is in good condition, free from cracks or residue.[10]

    • Reuse of the original manufacturer's bottle for waste is an excellent practice, provided it is relabeled appropriately.[9]

    • Affix a "Hazardous Waste" label to the container.

    • Clearly list all constituents and their approximate percentages. For example: "Waste: 4-(Aminomethyl)-3-fluorobenzonitrile (approx. 5g), Dichloromethane (200 mL)."

    • Keep the container securely closed at all times, except when adding waste.[9][10] A funnel left in the opening is not considered a closed container.

  • Causality: Federal regulations (e.g., RCRA) and institutional policies mandate accurate labeling for the safety of everyone who will handle the container and to ensure it is routed to the correct final disposal facility.[11] A sealed container prevents the release of harmful vapors and protects against spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated, controlled area within the laboratory.

  • Action: Store the sealed and labeled waste container in your lab's designated Satellite Accumulation Area (SAA). This area should be under the direct control of laboratory personnel, away from general traffic, and ideally within secondary containment (e.g., a chemical-resistant tray).

  • Causality: The SAA concept allows for the safe accumulation of a limited quantity of hazardous waste at or near the point of generation before it is moved to a central storage facility.[8] Storing incompatible materials separately within the SAA is a critical safety practice.[10]

Step 4: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals for ultimate destruction.

  • Action: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS or EHRS) department to schedule a waste pickup.[12] Do not attempt to treat, neutralize, or dispose of the chemical yourself.

  • Causality: 4-(Aminomethyl)-3-fluorobenzonitrile must be disposed of at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[7][13] These facilities typically use high-temperature incineration with scrubbers to completely destroy the compound and neutralize its hazardous decomposition products (e.g., NOx, HF, HCN).[4][13] Your EHS department manages the logistics and legal documentation (manifests) required for this "cradle-to-grave" tracking.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(Aminomethyl)-3-fluorobenzonitrile waste streams.

G cluster_waste_streams Identify Waste Stream start Waste Generation (Use of 4-(Aminomethyl)-3-fluorobenzonitrile) solid_waste Solid Waste (Neat compound, contaminated consumables) start->solid_waste liquid_waste Liquid Waste (Solutions, reaction mixtures, rinsates) start->liquid_waste ppe Contaminated PPE (Gloves, bench coat) start->ppe container Select Compatible & Labeled Hazardous Waste Container solid_waste->container liquid_waste->container ppe->container segregate Segregate from Incompatible Wastes (Acids, Strong Bases) container->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store pickup Contact EHS for Pickup and Manifested Disposal store->pickup end Final Disposition (Licensed TSDF - Incineration) pickup->end

Caption: Disposal workflow for 4-(Aminomethyl)-3-fluorobenzonitrile.

Emergency Procedures: Spill and Exposure Management

Despite careful handling, accidents can occur. A clear, pre-defined emergency plan is essential.

Small Spill Cleanup (<5g / 100mL)
  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the area. Ensure the spill is within a chemical fume hood if possible.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Contain & Absorb: For liquids, cover with an inert absorbent material (e.g., vermiculite, sand). For solids, carefully sweep to avoid raising dust.[3][4] Do NOT use combustible materials like paper towels to absorb the neat compound.

  • Collect: Carefully scoop the absorbed/solid material into a designated hazardous waste container.[3]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label & Dispose: Seal and label the waste container and manage it according to the protocol in Section 2.

For large spills, evacuate the area, close the doors, and contact your institution's emergency response team (EHS) immediately.

Personal Exposure
  • Inhalation: Immediately move the affected person to fresh air. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4]

In all cases of exposure, provide the Safety Data Sheet (SDS) for 4-(Aminomethyl)-3-fluorobenzonitrile to the responding medical professionals.

References

  • Safety Data Sheet: 4-Aminobenzonitrile. (2025). Carl ROTH. [Link]

  • Product Safety Data Sheet: 4-aminobenzotrifluoride. Vinyl Kft. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • NIH Waste Disposal Guide. (2022). National Institutes of Health. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. U.S. Government Publishing Office. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • RCRA Hazardous Waste Training Requirements (40 CFR 262.17(a)(7)). (2016). Lion Technology Inc. [Link]

  • 2 Minute Toolbox Talk: RCRA Labeling and Inspection Requirements. (2022). eSafety. [Link]

  • A safety and chemical disposal guideline for Minilab users. Difaem e.V. & Ecumenical Pharmaceutical Network. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.